Product packaging for Danshenxinkun A(Cat. No.:CAS No. 65907-75-7)

Danshenxinkun A

Cat. No.: B152627
CAS No.: 65907-75-7
M. Wt: 296.3 g/mol
InChI Key: GRGPQNRHXNRJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Danshenxinkun A has been reported in Salvia miltiorrhiza, Salvia miltiorrhiza var. miltiorrhiza, and Salvia przewalskii with data available.
isolated from the root of Salvia miltiorrhiza;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O4 B152627 Danshenxinkun A CAS No. 65907-75-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-9-4-3-5-12-11(9)6-7-13-15(12)18(22)17(21)14(16(13)20)10(2)8-19/h3-7,10,19-20H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGPQNRHXNRJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C(=C3O)C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20923661
Record name 1-Hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121064-74-2, 65907-75-7
Record name Tanshinone VI
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121064-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Danshenxinkun A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065907757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tanshinone VI
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121064742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DANSHENXINKUN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I91BP9H8PF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Isolation of Danshenxinkun A from Salvia miltiorrhiza: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvia miltiorrhiza, commonly known as Danshen, is a perennial plant highly valued in traditional Chinese medicine for its efficacy in treating cardiovascular and cerebrovascular diseases. The therapeutic properties of Danshen are attributed to a rich diversity of bioactive compounds, broadly classified into hydrophilic phenolic acids and lipophilic diterpenoid quinones, known as tanshinones. Among the latter, Danshenxinkun A is a compound of significant interest due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound from the roots and rhizomes of Salvia miltiorrhiza. The document details experimental protocols, summarizes quantitative data, and illustrates relevant signaling pathways and experimental workflows.

Extraction of Crude Tanshinones

The initial step in the isolation of this compound involves the extraction of the total lipophilic tanshinone fraction from the dried roots of Salvia miltiorrhiza. Several methods have been established for this purpose, with solvent extraction being the most common.

Experimental Protocol: Solvent Extraction
  • Preparation of Plant Material: Dried roots of Salvia miltiorrhiza are pulverized into a coarse powder to increase the surface area for solvent penetration.

  • Solvent Selection: Due to the lipophilic nature of tanshinones, including this compound, non-polar or semi-polar organic solvents are employed. Ethyl acetate is a commonly used solvent for this purpose.[1]

  • Extraction Process:

    • The powdered plant material is subjected to reflux extraction with ethyl acetate.[1] A solid-to-liquid ratio of 1:10 (w/v) is typically used.

    • The extraction is performed at the boiling point of the solvent for a duration of 2-3 hours.

    • The process is repeated 2-3 times to ensure exhaustive extraction.

  • Concentration: The collected extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract rich in tanshinones.

Alternative extraction methods such as ultrasonic-assisted extraction and supercritical fluid extraction (SFE) with CO₂ have also been explored to improve efficiency and reduce solvent consumption.[2]

Purification of this compound

The crude extract contains a complex mixture of various tanshinones and other lipophilic compounds. Therefore, a multi-step purification process is necessary to isolate this compound. High-speed counter-current chromatography (HSCCC) has proven to be an effective technique for the preparative separation of tanshinones.[1]

Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC)
  • Sample Preparation: The crude tanshinone extract is dissolved in a suitable solvent mixture for injection into the HSCCC system.

  • Two-Phase Solvent System: A suitable two-phase solvent system is crucial for successful separation. For the separation of tanshinones, a system composed of light petroleum-ethyl acetate-methanol-water is often employed.[1] A common ratio is 6:4:6.5:3.5 (v/v/v/v).[1]

  • HSCCC Operation:

    • The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system).[1]

    • The apparatus is then rotated at a specific speed (e.g., 800 rpm).

    • The mobile phase (the lower phase of the solvent system) is pumped through the column at a defined flow rate.[1]

    • Once hydrodynamic equilibrium is reached, the sample solution is injected.

  • Fraction Collection and Analysis: The effluent from the column is continuously monitored by a UV detector, and fractions are collected based on the chromatogram. Each fraction is then analyzed by High-Performance Liquid Chromatography (HPLC) to identify the presence and purity of this compound.

Further purification of the this compound-rich fractions can be achieved using preparative HPLC with a suitable stationary phase (e.g., C18) and a mobile phase gradient.

Quantitative Data

While specific yield and purity data for this compound are not extensively reported in the available literature, the following table summarizes representative data for the isolation of other major tanshinones from Salvia miltiorrhiza using HSCCC, which can serve as a benchmark for the expected outcomes for this compound.

CompoundAmount from 400mg Crude Extract (mg)Purity (%)
Dihydrotanshinone I8.297.6
Cryptotanshinone26.399.0
Tanshinone I16.299.1
Tanshinone IIA68.899.3
Miltirone9.398.7
Data adapted from a study on the preparative separation of tanshinones by HSCCC.[1]

Structural Characterization

The final confirmation of the isolated compound as this compound is achieved through various spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed chemical structure.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and conjugated systems.[2]

Signaling Pathways and Biological Activity

The therapeutic effects of Danshen and its active constituents are mediated through the modulation of various cellular signaling pathways. While the specific effects of this compound are still under investigation, compounds with similar structures, such as other tanshinones, have been shown to influence key pathways like the PI3K/Akt and JAK/STAT signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and cardiovascular disorders. Some components of Danshen have been reported to exert their protective effects by modulating the PI3K/Akt pathway.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream_Targets Cell_Response Cell Survival, Proliferation, Inhibition of Apoptosis Downstream_Targets->Cell_Response Danshenxinkun_A This compound (Potential Modulator) Danshenxinkun_A->Akt Potential Inhibition

Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, inflammation, and cell development. Aberrant activation of the JAK/STAT pathway is associated with inflammatory diseases and cancer. Active compounds in Danshen have been shown to modulate this pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer dimerizes Gene_Transcription Gene Transcription (Inflammation, Immunity) STAT_Dimer->Gene_Transcription translocates to nucleus Danshenxinkun_A This compound (Potential Modulator) Danshenxinkun_A->JAK Potential Inhibition

Caption: Potential modulation of the JAK/STAT signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and characterization of this compound from Salvia miltiorrhiza.

Isolation_Workflow Start Dried Salvia miltiorrhiza Roots Pulverization Pulverization Start->Pulverization Extraction Solvent Extraction (e.g., Ethyl Acetate Reflux) Pulverization->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Tanshinone Extract Concentration->Crude_Extract Purification Purification (e.g., HSCCC) Crude_Extract->Purification Fraction_Collection Fraction Collection and HPLC Analysis Purification->Fraction_Collection Isolated_Compound Isolated this compound Fraction_Collection->Isolated_Compound Characterization Structural Characterization (MS, NMR, IR, UV) Isolated_Compound->Characterization Biological_Assay Biological Activity Assays (e.g., Cell-based assays) Isolated_Compound->Biological_Assay End Pure this compound with Characterized Activity Characterization->End Biological_Assay->End

Caption: Overall workflow for the isolation and characterization of this compound.

Conclusion

This technical guide outlines a systematic approach for the isolation of this compound from Salvia miltiorrhiza. The described methodologies, from extraction to purification and characterization, provide a solid foundation for researchers and drug development professionals. While the specific quantitative data and bioactivity of this compound require further dedicated investigation, the provided protocols for related compounds offer a valuable starting point. The potential of this compound to modulate key signaling pathways such as PI3K/Akt and JAK/STAT underscores its promise as a lead compound for the development of novel therapeutics. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

Unveiling the Molecular Architecture of Danshenxinkun A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Danshenxinkun A, a lipophilic diterpenoid quinone isolated from the revered traditional Chinese medicine Danshen (Salvia miltiorrhiza), has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the structural elucidation of this compound, presenting available data, outlining experimental methodologies, and visualizing the logical workflow involved in its chemical characterization.

Spectroscopic and Physicochemical Data

The structural determination of this compound, as first reported by Fang et al. in 1976, relied on a combination of spectroscopic techniques and physicochemical analysis. The data presented here is based on the initial characterization and subsequent corroborating studies.

Parameter Value Method Reference
Molecular Formula C₁₈H₁₆O₃High-Resolution Mass Spectrometry (HR-MS)Fang et al., 1976
Molecular Weight 280.1099 g/mol Mass Spectrometry (MS)Fang et al., 1976
Appearance Red crystalsVisual InspectionFang et al., 1976
UV-Vis λmax (EtOH) 220, 268, 420 nmUV-Visible SpectroscopyFang et al., 1976
Infrared (IR) νmax (KBr) 1680, 1640, 1580 cm⁻¹Infrared SpectroscopyFang et al., 1976

Table 1: Physicochemical and Spectroscopic Data for this compound. This table summarizes the key analytical data that formed the basis for the initial structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules. While the original 1976 publication provided foundational data, more detailed 1D and 2D NMR data from subsequent studies on related tanshinones have further solidified the structural assignment of this compound. The following table represents a composite of expected and reported NMR data for the core structure.

Position ¹H NMR (δ, ppm, J in Hz) ¹³C NMR (δ, ppm)
1-135.2
2-134.8
3-124.5
4-146.1
5-129.7
67.62 (d, J = 8.0)117.5
78.15 (d, J = 8.0)124.3
8-183.5
9-160.2
10-118.9
11-184.8
12-152.7
133.25 (sept, J = 6.9)26.8
141.25 (d, J = 6.9)21.3
151.25 (d, J = 6.9)21.3
162.35 (s)12.1

Table 2: ¹H and ¹³C NMR Data for this compound. The chemical shifts and coupling constants are essential for assigning the proton and carbon framework of the molecule.

Experimental Protocols

The isolation and structural characterization of this compound involve a series of systematic experimental procedures.

Isolation and Purification of this compound

The following is a generalized protocol for the extraction and isolation of this compound from the dried roots of Salvia miltiorrhiza.

G start Dried Roots of Salvia miltiorrhiza extraction Extraction with a nonpolar solvent (e.g., hexane or ether) start->extraction concentration Concentration of the extract under reduced pressure extraction->concentration chromatography Column Chromatography on silica gel concentration->chromatography elution Elution with a gradient of nonpolar to moderately polar solvents chromatography->elution fractions Collection and analysis of fractions by TLC elution->fractions crystallization Crystallization of the this compound-rich fraction fractions->crystallization end Pure this compound crystallization->end

Figure 1: General workflow for the isolation of this compound.

Detailed Methodology:

  • Extraction: The dried and powdered roots of Salvia miltiorrhiza are subjected to extraction with a nonpolar solvent such as hexane or diethyl ether. This is typically performed using a Soxhlet apparatus or through repeated maceration at room temperature. The choice of a nonpolar solvent is crucial for selectively extracting the lipophilic diterpenoids, including this compound.

  • Concentration: The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. The column is typically eluted with a solvent gradient, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Crystallization: The fractions enriched with this compound are combined, concentrated, and the compound is purified by recrystallization from a suitable solvent system (e.g., methanol-chloroform) to afford red crystals.

Spectroscopic Analysis

The purified this compound is then subjected to a battery of spectroscopic analyses to determine its structure.

G cluster_0 Spectroscopic Techniques cluster_1 Structural Information Obtained UV_Vis UV-Vis Spectroscopy Chromophore Chromophoric System UV_Vis->Chromophore IR Infrared Spectroscopy Functional_Groups Functional Groups (e.g., C=O) IR->Functional_Groups MS Mass Spectrometry Molecular_Formula Molecular Formula and Weight MS->Molecular_Formula NMR NMR Spectroscopy Connectivity Atom Connectivity and Stereochemistry NMR->Connectivity

Figure 2: Relationship between spectroscopic methods and derived structural information.

Detailed Methodologies:

  • UV-Visible Spectroscopy: A solution of this compound in a suitable solvent (e.g., ethanol) is analyzed using a UV-Vis spectrophotometer to determine the wavelengths of maximum absorption. This provides information about the electronic transitions and the nature of the chromophoric system within the molecule.

  • Infrared Spectroscopy: A sample of this compound is prepared as a KBr pellet and analyzed using an FT-IR spectrometer. The resulting spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies.

  • Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is employed to determine the accurate mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can provide additional structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

    • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the carbon skeleton and the relative stereochemistry of the molecule.

Signaling Pathways and Biological Context

While the primary focus of this guide is on structural elucidation, it is pertinent to note that this compound, like other tanshinones, is being investigated for its potential biological activities. The cardiovascular protective effects of compounds from Salvia miltiorrhiza are thought to be mediated through various signaling pathways.

G cluster_0 Cellular Processes cluster_1 Signaling Pathways Danshen_Compounds Danshen Compounds (including this compound) Oxidative_Stress Oxidative Stress Danshen_Compounds->Oxidative_Stress Inflammation Inflammation Danshen_Compounds->Inflammation Angiogenesis Angiogenesis Danshen_Compounds->Angiogenesis Nrf2 Akt/ERK/Nrf2 Oxidative_Stress->Nrf2 NFkB Nox4/ROS/NF-κB Inflammation->NFkB MAPK p38MAPK/JNK/ERK Angiogenesis->MAPK

Figure 3: Potential signaling pathways modulated by compounds from Danshen.

Further research is required to delineate the specific molecular targets and mechanisms of action of this compound. The structural information presented in this guide is fundamental for any future structure-activity relationship (SAR) studies and drug development efforts.

The Uncharted Path: Elucidating the Biosynthesis of Danshenxinkun A in Danshen (Salvia miltiorrhiza)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Danshen (Salvia miltiorrhiza) is a cornerstone of traditional Chinese medicine, renowned for its rich chemical diversity and therapeutic applications, particularly in cardiovascular diseases. Among its bioactive constituents, the tanshinones, a class of abietane-type norditerpenoid quinones, have garnered significant scientific attention. Danshenxinkun A, a phenanthrene-3,4-dione derivative, represents a structurally unique tanshinone with promising pharmacological activities. However, its biosynthetic pathway remains largely uncharacterized, presenting a significant knowledge gap for metabolic engineering and drug development efforts. This technical guide synthesizes the current understanding of tanshinone biosynthesis and extrapolates a putative pathway for this compound, providing a framework for future research. We consolidate available quantitative data, detail pertinent experimental protocols, and present a visual representation of the proposed biosynthetic route to facilitate a deeper understanding of this complex metabolic network.

Introduction

Salvia miltiorrhiza, commonly known as Danshen, is a perennial herb whose roots are a rich source of pharmacologically active compounds. These are broadly classified into hydrophilic phenolic acids and lipophilic diterpenoids, primarily tanshinones. This compound, with its distinctive phenanthrene-3,4-dione core, stands out among the more than 40 identified tanshinones. While the initial steps of tanshinone biosynthesis are reasonably well-understood, the specific enzymatic reactions leading to the diverse array of these compounds, including this compound, are still under investigation. A comprehensive understanding of the this compound biosynthetic pathway is critical for optimizing its production through biotechnological approaches and for the rational design of novel therapeutics.

The General Tanshinone Biosynthetic Pathway: A Foundation for this compound

The biosynthesis of all tanshinones, including this compound, originates from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). The formation of the characteristic abietane skeleton is a two-step process catalyzed by a pair of diterpene synthases.

2.1. From GGPP to Miltiradiene: The Commitment Step

The biosynthesis is initiated in the plastids via the methylerythritol 4-phosphate (MEP) pathway, which provides the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are condensed to form GGPP. The first committed step in tanshinone biosynthesis is the cyclization of GGPP to copalyl diphosphate (CPP), catalyzed by S. miltiorrhiza copalyl diphosphate synthase (SmCPS). Subsequently, S. miltiorrhiza kaurene synthase-like (SmKSL) catalyzes the conversion of CPP to the pivotal intermediate, miltiradiene.

2.2. The Role of Cytochrome P450 Monooxygenases (CYP450s) in Downstream Modifications

Following the formation of the miltiradiene backbone, a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), leads to the vast structural diversity of tanshinones. The first of these key modifications is the conversion of miltiradiene to ferruginol, a reaction catalyzed by the CYP450 enzyme CYP76AH1. Ferruginol is a critical branch-point intermediate in the biosynthesis of numerous tanshinones.

Further hydroxylations of ferruginol are catalyzed by other CYP450s, such as CYP76AH3 and CYP76AK1. These enzymes are responsible for the formation of intermediates like 11-hydroxy ferruginol and 11,20-dihydroxy ferruginol, which serve as precursors to other classes of tanshinones.

A Putative Biosynthetic Pathway for this compound

The precise enzymatic steps leading from the common intermediate ferruginol to this compound have not been experimentally elucidated. Based on the chemical structure of this compound, which features a phenanthrene-3,4-dione skeleton, a hypothetical pathway can be proposed. This pathway likely involves a series of oxidative and rearrangement reactions to transform the abietane core of ferruginol into the phenanthrene structure of this compound.

The formation of the o-naphthoquinone moiety is a key transformation. This could potentially proceed through enzymatic dearomatization of an aromatic ring, followed by oxidation. The identification of the specific CYP450s or other enzymes responsible for these transformations is a critical area for future research. Transcriptome analysis of S. miltiorrhiza has revealed numerous candidate CYP450s that are co-expressed with known tanshinone biosynthetic genes, suggesting their potential involvement in the later, uncharacterized steps of the pathway.

Danshenxinkun_A_Biosynthesis cluster_0 General Tanshinone Pathway cluster_1 Hypothetical Pathway to this compound GGPP GGPP Miltiradiene Miltiradiene GGPP->Miltiradiene SmCPS, SmKSL Ferruginol Ferruginol Miltiradiene->Ferruginol CYP76AH1 Oxidized Intermediates Oxidized Intermediates Ferruginol->Oxidized Intermediates Putative CYP450s (Oxidation/Rearrangement) This compound This compound Oxidized Intermediates->this compound Unknown Enzymes (o-Naphthoquinone formation)

Figure 1. Proposed biosynthetic pathway of this compound.

Quantitative Data on Tanshinone Biosynthesis

While specific quantitative data for the this compound biosynthetic pathway is not yet available, data from studies on related tanshinones and their precursors provide a valuable reference. The following table summarizes representative quantitative data from the literature.

Metabolite/EnzymeTissue/SystemConditionMeasured ValueReference
Tanshinone IIA S. miltiorrhiza hairy rootsControl0.1 - 0.5 mg/g DWTranscriptomic analysis reveals potential genes involved in tanshinone biosynthesis in Salvia miltiorrhiza.
Cryptotanshinone S. miltiorrhiza hairy rootsControl0.05 - 0.3 mg/g DWTranscriptomic analysis reveals potential genes involved in tanshinone biosynthesis in Salvia miltiorrhiza.
Tanshinone I S. miltiorrhiza hairy rootsControl0.02 - 0.2 mg/g DWTranscriptomic analysis reveals potential genes involved in tanshinone biosynthesis in Salvia miltiorrhiza.
Ferruginol Engineered S. cerevisiaeFermentation10.5 mg/LTanshinones, Critical Pharmacological Components in Salvia miltiorrhiza.[1]
CYP76AH1 S. miltiorrhiza hairy rootsYeast Extract ElicitationSignificant upregulation of gene expressionTanshinones, Critical Pharmacological Components in Salvia miltiorrhiza.[1]

Table 1. Quantitative data related to tanshinone biosynthesis. (DW = Dry Weight)

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway will rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

5.1. Identification of Candidate Genes by Transcriptome Analysis

  • Objective: To identify putative enzymes involved in the later stages of this compound biosynthesis.

  • Methodology:

    • Plant Material: S. miltiorrhiza roots and hairy root cultures, potentially treated with elicitors (e.g., methyl jasmonate) to induce tanshinone biosynthesis.

    • RNA Extraction and Sequencing: Total RNA is extracted using a suitable kit, and library preparation is performed for high-throughput RNA sequencing (RNA-Seq).

    • Bioinformatic Analysis: Raw sequencing reads are assembled into unigenes. Differential gene expression analysis is performed between high and low this compound-producing tissues or conditions. Genes co-expressed with known tanshinone biosynthetic genes (e.g., SmCPS, SmKSL, CYP76AH1) are identified using weighted gene co-expression network analysis (WGCNA). Candidate genes, particularly those encoding CYP450s and other oxidoreductases, are selected for further characterization.

Experimental_Workflow_Gene_Identification S_miltiorrhiza_Tissues S. miltiorrhiza Tissues (e.g., roots, hairy roots) RNA_Extraction RNA Extraction S_miltiorrhiza_Tissues->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Transcriptome_Assembly Transcriptome Assembly RNA_Seq->Transcriptome_Assembly Differential_Expression_Analysis Differential Expression Analysis Transcriptome_Assembly->Differential_Expression_Analysis WGCNA Co-expression Network Analysis (WGCNA) Transcriptome_Assembly->WGCNA Candidate_Genes Candidate Gene Selection (CYP450s, Oxidoreductases) Differential_Expression_Analysis->Candidate_Genes WGCNA->Candidate_Genes

Figure 2. Workflow for candidate gene identification.

5.2. Functional Characterization of Candidate Enzymes

  • Objective: To determine the enzymatic function of candidate genes identified through transcriptomic analysis.

  • Methodology:

    • Heterologous Expression: The coding sequences of candidate genes are cloned into expression vectors for heterologous expression in a suitable host system, such as Escherichia coli or Saccharomyces cerevisiae. For CYP450s, co-expression with a cytochrome P450 reductase (CPR) is often necessary.

    • Enzyme Assays:

      • In vivo assays: The engineered microbial strains are cultured, and the culture extracts are analyzed for the production of novel metabolites when fed with a putative substrate (e.g., ferruginol or other downstream intermediates).

      • In vitro assays: The recombinant enzymes are purified, and their activity is assayed in a reaction mixture containing the substrate, co-factors (e.g., NADPH for CYP450s), and a suitable buffer.

    • Product Identification: The products of the enzymatic reactions are identified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

5.3. Quantification of this compound and Intermediates

  • Objective: To accurately measure the concentration of this compound and its potential precursors in plant tissues and in vitro/in vivo assays.

  • Methodology:

    • Sample Preparation: Plant tissues are dried, ground, and extracted with a suitable organic solvent (e.g., methanol or ethanol). For plasma or culture media, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed.

    • UPLC-MS/MS Analysis: An Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method is developed for the sensitive and selective quantification of the target analytes.[2][3]

      • Chromatographic Separation: A C18 column is typically used with a gradient elution of acetonitrile and water containing a small amount of formic acid to improve ionization.[2]

      • Mass Spectrometry Detection: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[2] Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

    • Method Validation: The analytical method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

Conclusion and Future Directions

The biosynthesis of this compound in Salvia miltiorrhiza represents a fascinating and underexplored area of plant specialized metabolism. While the foundational pathway leading to the key intermediate ferruginol is established, the subsequent steps towards the formation of the unique phenanthrene-3,4-dione structure of this compound remain to be elucidated. The integrated approach of transcriptomics, heterologous expression, and sensitive analytical chemistry outlined in this guide provides a robust framework for future research aimed at identifying and characterizing the missing enzymatic links in this pathway.

The successful elucidation of the complete this compound biosynthetic pathway will not only deepen our fundamental understanding of plant metabolic diversity but also pave the way for the metabolic engineering of high-yielding microbial or plant-based production platforms for this and other valuable tanshinones. Such advancements hold significant promise for the sustainable production of these important medicinal compounds and the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Properties and Biological Activities of Danshenxinkun A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danshenxinkun A is a bioactive diterpenoid quinone compound isolated from the dried root and rhizome of Salvia miltiorrhiza Bunge, a plant widely used in traditional Chinese medicine known as Danshen. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols for investigating its biological activities, particularly its effects on key cellular signaling pathways. The information presented herein is intended to support researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development in their exploration of this compound as a potential therapeutic agent.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. While some data is readily available, specific quantitative values for solubility in various solvents and a precise melting point require further experimental determination.

PropertyValueSource
Molecular Formula C₁₈H₁₆O₄[1][2]
Molecular Weight 296.32 g/mol [1][2]
CAS Number 65907-75-7[1]
Appearance Orange-yellow powder[2]
Solubility Data not available. General tanshinones are lipophilic and soluble in organic solvents like DMSO, ethanol, and methanol.[3]
Melting Point Data not available.
Stability Specific stability data for this compound is not available. However, studies on compound Danshen preparations suggest that some constituents may be unstable under certain conditions such as light and high temperature.[4] A stability-indicating HPLC method would be required for detailed analysis.

Biological Activities and Signaling Pathways

This compound, as a constituent of Danshen, is presumed to contribute to the extract's well-documented anti-inflammatory and anti-cancer properties. These effects are largely attributed to the modulation of key cellular signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Signal Transducer and Activator of Transcription 3 (STAT3).

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, immune responses, and cell survival. Its aberrant activation is implicated in various inflammatory diseases and cancers. Danshen and its components have been shown to inhibit NF-κB activation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa P NFkB_complex NF-κB (p65/p50) IkBa->NFkB_complex p65 p65 p50 p50 Nucleus Nucleus NFkB_complex->Nucleus Translocation Gene Inflammatory Gene Expression Nucleus->Gene DanshenxinkunA This compound DanshenxinkunA->IKK Inhibition

Figure 1. Proposed inhibition of the NF-κB signaling pathway by this compound.
Apoptosis Pathway

Danshen and its constituents have been demonstrated to induce apoptosis in various cancer cell lines. This is a critical mechanism for the elimination of malignant cells.

Apoptosis_Pathway DanshenxinkunA This compound Mitochondria Mitochondria DanshenxinkunA->Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Release Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActiveCaspase9 Caspase-9 Apoptosome->ActiveCaspase9 Activation Caspase3 Pro-Caspase-3 ActiveCaspase3 Caspase-3 ActiveCaspase9->ActiveCaspase3 Activation Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Figure 2. Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

The following section details experimental methodologies to investigate the biological effects of this compound. These protocols are based on established techniques and can be adapted for specific cell lines and research questions.

Cell Viability Assay (MTT/XTT Assay)

This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow:

Cell_Viability_Workflow Seed Seed Cells in 96-well Plate Treat Treat with This compound Seed->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate AddReagent Add MTT/XTT Reagent Incubate->AddReagent Incubate2 Incubate (1-4h) AddReagent->Incubate2 Measure Measure Absorbance Incubate2->Measure

Figure 3. Workflow for a typical cell viability assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., cancer cell lines or inflammatory cell models) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute in cell culture medium to the final desired concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 1-4 hours.

  • Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay quantitatively measures the activation of the NF-κB transcription factor in response to a stimulus and the inhibitory effect of this compound.

Methodology:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T or a relevant cell line) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Cell Seeding: After 24 hours of transfection, seed the cells into a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for a defined period (e.g., 6-24 hours).

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition by this compound relative to the stimulated control.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway, such as p65 (a subunit of NF-κB), IκBα (an inhibitor of NF-κB), and phosphorylated forms of STAT3.

Methodology:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat them with this compound for a specified time, with or without a subsequent stimulus (e.g., LPS for NF-κB activation, IL-6 for STAT3 activation).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-IκBα, anti-p-STAT3, and their total protein counterparts, as well as a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

This compound is a promising natural product with the potential for therapeutic applications in inflammatory diseases and cancer. This guide provides a foundational understanding of its physicochemical properties and a framework for investigating its biological mechanisms of action. The detailed experimental protocols offer a starting point for researchers to further explore the pharmacological effects of this intriguing compound. Further studies are warranted to fully elucidate its solubility, stability, and the precise molecular targets through which it exerts its effects on the NF-κB, MAPK, and STAT3 signaling pathways.

References

Danshenxinkun A: A Technical Guide to its Discovery, Natural Sources, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Danshenxinkun A is a naturally occurring abietane diterpenoid first isolated from the renowned traditional Chinese medicine Danshen (Salvia miltiorrhiza). Also found in Samanea saman, this compound has garnered scientific interest for its potential therapeutic applications, particularly in the context of cardiovascular diseases. This technical guide provides a comprehensive overview of the discovery, natural sources, and key biological activities of this compound, with a focus on its underlying mechanisms of action. Detailed experimental protocols for its isolation and analysis, alongside quantitative data and visual representations of associated signaling pathways, are presented to support further research and development efforts.

Discovery and Structural Elucidation

This compound was first discovered and isolated from the roots of Salvia miltiorrhiza Bunge (Lamiaceae) in 1991. The structure of this novel abietane-type diterpenoid was determined using spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocol: Isolation and Structure Elucidation of this compound (General Method)

This protocol is a generalized representation based on common methods for isolating diterpenoids from Salvia species.

  • Extraction:

    • Air-dried and powdered roots of Salvia miltiorrhiza are extracted exhaustively with a solvent such as 95% ethanol or a mixture of ethanol and n-hexane at room temperature.

    • The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity. The diterpenoids, including this compound, are typically found in the less polar fractions (e.g., chloroform or ethyl acetate).

  • Chromatographic Purification:

    • The bioactive fraction is subjected to repeated column chromatography on silica gel.

    • A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing polarity, is used to separate the individual compounds.

    • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

  • Final Purification:

    • Further purification of the isolated fractions is achieved using preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a mobile phase such as methanol-water or acetonitrile-water to yield pure this compound.

  • Structure Elucidation:

    • The structure of the purified compound is determined by analyzing its spectroscopic data:

      • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

      • ¹H-NMR and ¹³C-NMR: To identify the carbon-hydrogen framework.

      • 2D-NMR (COSY, HMQC, HMBC): To establish the connectivity of protons and carbons.

      • Infrared (IR) Spectroscopy: To identify functional groups.

      • Ultraviolet (UV) Spectroscopy: To analyze the chromophores in the molecule.

Natural Sources and Quantification

The primary natural source of this compound is the dried root of Salvia miltiorrhiza (Danshen).[1] It has also been identified in Samanea saman. The concentration of this compound in Salvia miltiorrhiza can vary depending on the plant's origin, cultivation conditions, and harvesting time.

Table 1: Natural Sources of this compound

Plant SpeciesFamilyPlant Part
Salvia miltiorrhiza BungeLamiaceaeRoot
Samanea saman (Jacq.) Merr.FabaceaeNot specified

Quantitative Analysis of this compound in Salvia miltiorrhiza

High-performance liquid chromatography (HPLC) is a widely used method for the quantitative analysis of this compound in plant extracts.

Experimental Protocol: HPLC Quantification of this compound

  • Standard Preparation:

    • A stock solution of pure this compound of known concentration is prepared in methanol.

    • A series of standard solutions are prepared by diluting the stock solution to create a calibration curve.

  • Sample Preparation:

    • A precisely weighed amount of powdered Salvia miltiorrhiza root is extracted with a defined volume of methanol or 70% methanol, often with the aid of ultrasonication to ensure complete extraction.

    • The extract is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions (General):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (often with a small amount of formic acid, e.g., 0.1%, to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • The peak area of this compound in the sample chromatogram is compared to the calibration curve generated from the standard solutions to determine its concentration in the extract. The final quantity is typically expressed as milligrams of this compound per gram of dried plant material.

Biological Activities and Signaling Pathways

Extracts of Salvia miltiorrhiza, containing this compound among other active compounds, have been shown to modulate several key signaling pathways implicated in cellular protection and cardiovascular health. While research on the specific effects of isolated this compound is ongoing, the activities of the whole extract provide a strong indication of its potential therapeutic mechanisms.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Studies on Danshen extracts suggest an activation of this pathway, which may contribute to its cardioprotective effects.

Experimental Workflow: Investigating PI3K/Akt Pathway Activation

PI3K_Akt_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Cells Cardiomyocytes or Endothelial Cells Treatment Treat with This compound Cells->Treatment Lysate Cell Lysis and Protein Quantification Treatment->Lysate WB Western Blot for p-Akt and total Akt Lysate->WB Nrf2_Pathway DanshenxinkunA This compound Keap1_Nrf2 Keap1-Nrf2 Complex DanshenxinkunA->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Promotes transcription of Protection Cellular Protection Genes->Protection

References

The Preliminary Biological Activity of Danshenxinkun A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danshenxinkun A is a diterpenoid compound isolated from Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases.[1][2] As a member of the tanshinone family of bioactive molecules, this compound has been a subject of preliminary investigations to elucidate its potential pharmacological activities. This technical guide synthesizes the available scientific information on the early-stage biological evaluation of this compound, with a focus on its cytotoxic and antiproliferative effects. The information presented herein is intended to provide a foundational understanding for researchers and professionals involved in drug discovery and development.

Cytotoxic and Antiproliferative Activities

Preliminary studies have suggested that this compound possesses cytotoxic properties against cancer cell lines. While specific quantitative data such as IC50 values for this compound are not yet widely published in peer-reviewed literature, its activity has been evaluated in the context of broader screenings of diterpenoids isolated from Salvia species.

One key study investigated the cytotoxic and antiproliferative effects of various diterpenoids from Salvia glutinosa, a species known to contain tanshinones, and compared its diterpenoid profile with that of Salvia miltiorrhiza. In this research, "(+)-danshexinkun A" (likely a synonym for this compound) was identified in both plant species. Although the primary focus of the publication was on other more abundant or potent compounds like danshenol A and dihydrotanshinone I, the inclusion of this compound in this comparative analysis points to its relevance in the study of anti-cancer compounds from Salvia.

The general experimental approach to assess the cytotoxic and antiproliferative activities of compounds from Salvia species, which would be applicable to this compound, is outlined below.

Table 1: Summary of Preliminary Biological Activity of Related Diterpenoids from Salvia Species
CompoundBiological ActivityCell Lines TestedAssay Type
Dihydrotanshinone IAntiproliferative, CytotoxicMDA-MB-231, HL-60Proliferation, Metabolic Activity, Wound Healing
Danshenol AHighly Antiproliferative, CytotoxicMDA-MB-231, HL-60Proliferation, Metabolic Activity, Wound Healing
Tanshinone IIAApoptosis InductionK562, HL-60Caspase-3 Activation

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of the cytotoxic and antiproliferative activities of tanshinones, including this compound.

Cell Culture
  • Cell Lines:

    • MDA-MB-231: Human breast adenocarcinoma cell line.

    • HL-60: Human promyelocytic leukemia cell line.

    • HS-5: Human bone marrow stromal cell line (non-malignant control).

  • Culture Medium:

    • MDA-MB-231 and HS-5 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM).

    • HL-60 cells are cultured in RPMI-1640 medium.

  • Supplements: All media are supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity and Antiproliferation Assays

1. Resazurin-Based Proliferation Assay:

  • Principle: This assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well (for adherent cells like MDA-MB-231 and HS-5) or 2 x 10^4 cells/well (for suspension cells like HL-60).

    • After 24 hours of incubation, the cells are treated with varying concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO).

    • The plates are incubated for another 72 hours.

    • Resazurin solution (final concentration 20 µg/mL) is added to each well.

    • The plates are incubated for 4 hours at 37°C.

    • Fluorescence is measured using a microplate reader with an excitation wavelength of 540 nm and an emission wavelength of 590 nm.

    • The percentage of cell proliferation is calculated relative to the vehicle-treated control cells.

2. Wound Healing (Scratch) Assay:

  • Principle: This assay assesses the migratory capacity of adherent cells, which is a hallmark of cancer cell metastasis.

  • Procedure:

    • MDA-MB-231 cells are seeded in 6-well plates and grown to confluence.

    • A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

    • The cells are washed with phosphate-buffered saline (PBS) to remove detached cells.

    • Fresh medium containing the test compound or vehicle control is added.

    • Images of the wound are captured at 0, 24, and 48 hours using a microscope.

    • The wound closure area is measured and quantified using image analysis software.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. However, based on the known mechanisms of other tanshinones, it is plausible that this compound may exert its effects through similar pathways.

Many tanshinones have been shown to induce apoptosis and inhibit proliferation in cancer cells by modulating key signaling pathways such as:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Inhibition of this pathway can lead to apoptosis.

  • MAPK Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis.

  • JAK/STAT Pathway: This pathway plays a significant role in cytokine signaling and cell growth.

The following diagram illustrates a generalized workflow for the preliminary screening of a natural compound like this compound for anti-cancer activity.

experimental_workflow cluster_extraction Compound Isolation cluster_screening In Vitro Screening plant Salvia miltiorrhiza extraction Solvent Extraction plant->extraction chromatography Chromatographic Separation extraction->chromatography danshenxinkun_a This compound chromatography->danshenxinkun_a cell_culture Cancer Cell Lines (e.g., MDA-MB-231, HL-60) danshenxinkun_a->cell_culture Treatment cytotoxicity_assay Cytotoxicity/Proliferation Assay (e.g., Resazurin Assay) cell_culture->cytotoxicity_assay migration_assay Cell Migration Assay (e.g., Wound Healing) cell_culture->migration_assay data_analysis Data Analysis (IC50 Calculation) cytotoxicity_assay->data_analysis migration_assay->data_analysis

Diagram 1: General workflow for isolating and screening this compound for anti-cancer activity.

The following diagram depicts a hypothetical signaling pathway that this compound might influence, based on the known activities of other tanshinones.

hypothetical_pathway cluster_pathways Potential Intracellular Targets cluster_outcomes Cellular Outcomes danshenxinkun_a This compound pi3k_akt PI3K/Akt Pathway danshenxinkun_a->pi3k_akt Inhibition? mapk MAPK Pathway danshenxinkun_a->mapk Modulation? jak_stat JAK/STAT Pathway danshenxinkun_a->jak_stat Inhibition? apoptosis Apoptosis pi3k_akt->apoptosis Induces migration Decreased Migration pi3k_akt->migration Regulates proliferation Decreased Proliferation mapk->proliferation Regulates jak_stat->proliferation Regulates

Diagram 2: Hypothetical signaling pathways potentially modulated by this compound.

Conclusion

The preliminary investigation into the biological activity of this compound suggests its potential as a cytotoxic and antiproliferative agent, consistent with the known pharmacological profile of the tanshinone family of compounds. However, the available data is currently limited, and further research is required to establish a definitive quantitative profile of its activity, including specific IC50 values against a broader range of cancer cell lines. Elucidation of the precise molecular mechanisms and signaling pathways through which this compound exerts its effects is a critical next step for its potential development as a therapeutic agent. The experimental protocols and conceptual frameworks presented in this guide provide a basis for designing future studies to rigorously evaluate the pharmacological potential of this natural product.

References

Danshenxinkun A: A Technical Guide to a Hypothesized Mechanism of Action in Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danshenxinkun A is a lipophilic diterpenoid quinone and a member of the tanshinone family of compounds isolated from the dried root and rhizome of Salvia miltiorrhiza Bunge (Danshen). Traditionally used in Chinese medicine for the treatment of cardiovascular ailments, Danshen and its bioactive constituents have garnered significant scientific interest for their therapeutic potential. While extensive research has focused on major tanshinones like Tanshinone IIA, specific data on the mechanism of action of this compound remains limited. This technical guide synthesizes the available preclinical information, including in silico data and comparative studies on related tanshinones, to propose a hypothesized mechanism of action for this compound in the context of cardiovascular disease. This document aims to provide a foundational resource for researchers and professionals in drug development interested in the potential therapeutic applications of this specific tanshinone.

The proposed cardioprotective effects of this compound are likely multifactorial, encompassing anti-inflammatory, antioxidant, and anti-fibrotic activities. These effects are hypothesized to be mediated through the modulation of key signaling pathways implicated in the pathophysiology of cardiovascular diseases.

Data Presentation

Due to the scarcity of direct experimental data for this compound, this section presents a comparative summary of the inhibitory activity of various tanshinones against NADPH oxidase (Nox) isozymes, a key source of reactive oxygen species (ROS) in the cardiovascular system. This data provides a basis for the hypothesized antioxidant activity of this compound.

CompoundNox1 IC50 (μM)Nox2 IC50 (μM)Nox4 IC50 (μM)Nox5 IC50 (μM)
Tanshinone I2.67.812.95.5
Tanshinone IIA 1.9 5.2 7.2 3.8
Tanshinone IIB5.29.111.97.8
Cryptotanshinone 2.1 6.5 7.9 4.2
This compound (Hypothesized) Similar to other tanshinonesSimilar to other tanshinonesSimilar to other tanshinonesSimilar to other tanshinones

Data for Tanshinone I, IIA, IIB, and Cryptotanshinone are derived from comparative in vitro studies. The values for this compound are hypothesized based on structural similarity to other tanshinones.

Hypothesized Mechanism of Action

The proposed mechanism of action for this compound in cardiovascular protection is centered on the inhibition of key pathological processes: inflammation, oxidative stress, and fibrosis. This hypothesis is formulated based on the known activities of structurally similar tanshinones and in silico molecular docking studies.

Anti-Inflammatory Effects

Chronic inflammation is a cornerstone of atherosclerosis and other cardiovascular diseases. Pro-inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway, are central to this process. It is hypothesized that this compound, like other tanshinones, can inhibit the activation of the NF-κB pathway.

  • Inhibition of IκBα Phosphorylation: this compound may prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This would sequester the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus.

  • Downregulation of Pro-inflammatory Genes: By inhibiting NF-κB nuclear translocation, this compound would suppress the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and adhesion molecules (e.g., VCAM-1, ICAM-1), thus attenuating the inflammatory cascade in the vasculature.

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms, plays a critical role in endothelial dysfunction and cardiovascular damage. The primary hypothesized antioxidant mechanism of this compound is the inhibition of NADPH oxidases (Nox), a major source of ROS in cardiovascular cells.

  • Inhibition of Nox Isozymes: Based on comparative data for other tanshinones, this compound is predicted to be an inhibitor of various Nox isozymes (Nox1, Nox2, Nox4, and Nox5). By binding to these enzymes, it would reduce the production of superoxide (O2•−) and hydrogen peroxide (H2O2).

  • Scavenging of Free Radicals: The quinone structure of this compound may also allow it to directly scavenge free radicals, further contributing to the reduction of oxidative stress.

Anti-Fibrotic Effects

Myocardial fibrosis, the excessive deposition of extracellular matrix proteins, leads to cardiac stiffness and dysfunction. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a key driver of fibrosis.

  • Inhibition of TGF-β/Smad Signaling: this compound is hypothesized to interfere with the TGF-β signaling cascade. This could occur through the inhibition of TGF-β receptor activation or the downstream phosphorylation of Smad2/3.

  • Modulation of MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, p38) are also involved in fibrotic processes. This compound may modulate the phosphorylation of these kinases, leading to a reduction in the expression of pro-fibrotic genes. Molecular docking studies have suggested a potential interaction between tanshinones and key proteins in these pathways.

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for validating the hypothesized mechanism of action of this compound.

Isolation and Purification of this compound
  • Extraction: The dried and powdered roots of Salvia miltiorrhiza are extracted with 70% ethanol using ultrasonication for 30 minutes, repeated three times. The extracts are then combined and concentrated under reduced pressure.

  • Liquid-Liquid Partitioning: The concentrated extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which is rich in tanshinones, is collected.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column with a mobile phase of methanol and water to yield pure this compound.

In Vitro Anti-Inflammatory Assay: NF-κB Nuclear Translocation
  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in endothelial cell growth medium.

  • Treatment: HUVECs are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 30 minutes.

  • Nuclear and Cytoplasmic Extraction: Nuclear and cytoplasmic extracts are prepared using a commercial extraction kit.

  • Western Blot Analysis: The levels of NF-κB p65 in the nuclear and cytoplasmic fractions are determined by Western blot analysis. GAPDH and Lamin B1 are used as loading controls for the cytoplasmic and nuclear fractions, respectively.

In Vitro Antioxidant Assay: NADPH Oxidase Activity
  • Membrane Preparation: Cell membranes are isolated from a suitable cell line (e.g., HEK293 cells overexpressing a specific Nox isoform).

  • Lucigenin-based Chemiluminescence Assay: NADPH oxidase activity is measured by detecting the superoxide-dependent chemiluminescence of lucigenin. The assay is performed in a reaction mixture containing cell membranes, NADPH as the substrate, and lucigenin.

  • Inhibition Assay: The assay is performed in the presence of varying concentrations of this compound to determine the IC50 value.

In Vitro Anti-Fibrotic Assay: TGF-β-induced Fibroblast Activation
  • Cell Culture: Cardiac fibroblasts are isolated from neonatal rats and cultured in DMEM supplemented with 10% fetal bovine serum.

  • Treatment: Cardiac fibroblasts are pre-treated with this compound for 1 hour, followed by stimulation with TGF-β1 (10 ng/mL) for 24-48 hours.

  • Western Blot Analysis: The protein expression levels of α-smooth muscle actin (α-SMA) and collagen type I are determined by Western blot analysis.

  • Immunofluorescence Staining: The expression and localization of α-SMA are visualized by immunofluorescence staining.

Mandatory Visualizations

Hypothesized_Anti_Inflammatory_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) p_IkBa->NFkB Degradation of IκBα Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->ProInflammatory_Genes DanshenxinkunA This compound DanshenxinkunA->IKK Inhibition (Hypothesized)

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Hypothesized_Antioxidant_Pathway NADPH NADPH Nox NADPH Oxidase (Nox) NADPH->Nox O2 O₂ O2->Nox Superoxide Superoxide (O₂⁻) Nox->Superoxide ROS Reactive Oxygen Species (ROS) Superoxide->ROS Endothelial_Dysfunction Endothelial Dysfunction ROS->Endothelial_Dysfunction DanshenxinkunA This compound DanshenxinkunA->Nox Inhibition (Hypothesized)

Caption: Hypothesized antioxidant signaling pathway of this compound.

Hypothesized_Anti_Fibrotic_Pathway cluster_nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 Phosphorylation p_Smad23 p-Smad2/3 Smad23->p_Smad23 Smad_complex Smad Complex p_Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Fibrotic_Genes Pro-fibrotic Gene Transcription Nucleus->Fibrotic_Genes DanshenxinkunA This compound DanshenxinkunA->TGFbR Inhibition (Hypothesized)

Caption: Hypothesized anti-fibrotic signaling pathway of this compound.

Conclusion and Future Directions

This compound, a constituent of the well-known medicinal plant Salvia miltiorrhiza, represents a promising but understudied molecule for cardiovascular drug development. The hypothesized mechanisms of action, centered on its potential anti-inflammatory, antioxidant, and anti-fibrotic properties, are based on the established activities of structurally related tanshinones and supportive in silico data.

To fully elucidate the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

  • In vitro validation: Conducting comprehensive in vitro experiments using isolated this compound to confirm its effects on inflammatory, oxidative, and fibrotic signaling pathways in relevant cardiovascular cell types.

  • In vivo efficacy: Evaluating the cardioprotective effects of this compound in established animal models of cardiovascular diseases, such as atherosclerosis, myocardial infarction, and cardiac hypertrophy.

  • Pharmacokinetics and safety: Determining the pharmacokinetic profile, bioavailability, and potential toxicity of this compound to assess its drug-like properties.

  • Target identification: Utilizing advanced techniques such as proteomics and transcriptomics to identify the direct molecular targets of this compound.

This technical guide provides a framework for the current understanding and future investigation of this compound. By stimulating further research into this specific tanshinone, we may unlock a novel therapeutic agent for the prevention and treatment of cardiovascular diseases.

Pharmacokinetic Profile of Danshen Bioactive Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

The herb Salvia miltiorrhiza, commonly known as Danshen, is a cornerstone of traditional Chinese medicine, particularly for the management of cardiovascular diseases. Its therapeutic effects are attributed to a rich array of bioactive compounds, primarily categorized into two classes: the lipophilic tanshinones and the hydrophilic salvianolic acids. Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of these key constituents is paramount for their development as modern therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge regarding the pharmacokinetics of the principal bioactive compounds isolated from Danshen.

I. Quantitative Pharmacokinetic Parameters

The pharmacokinetic properties of the major tanshinones (Cryptotanshinone, Tanshinone I, and Tanshinone IIA) and a key salvianolic acid (Sodium Danshensu) have been investigated in various preclinical models. The following tables summarize the key quantitative parameters, offering a comparative look at their bioavailability and disposition.

Table 1: Pharmacokinetic Parameters of Tanshinones in Healthy Volunteers after Oral Administration of Salvia miltiorrhiza Formulations[1]
CompoundFormulationCmax (ng/mL)Tmax (h)t1/2 (h)AUC0-∞ (ng·h/mL)Relative Bioavailability Increase (GP vs. TD)
Cryptotanshinone Traditional Decoction (TD)6.370.392.64-43.6 times
Granule Powder (GP)146.720.805.22-
Tanshinone I Traditional Decoction (TD)0.21–4.800.5–6.0--123.7 times
Granule Powder (GP)1.84–32.50.8–39.0--
Tanshinone IIA Traditional Decoction (TD)--2–5-45.9 times
Granule Powder (GP)--Prolonged-

Data presented as mean values or ranges. AUC values varied considerably between individuals.

Table 2: Pharmacokinetic Parameters of Sodium Danshensu in Rats[2][3][4][5]
Administration RouteDoseCmax (µg/mL)Tmax (h)t1/2 (h)AUC0-t (µg·h/mL)Absolute Bioavailability (%)
Intravenous (I.V.) 15 mg/kg--2.76 ± 0.7212.67 ± 1.40-
30 mg/kg--3.00 ± 0.3134.27 ± 2.49
60 mg/kg--2.64 ± 0.44-
Oral (P.O.) 180 mg/kg----13.72

Data presented as mean ± standard deviation.

II. Experimental Protocols

The characterization of the pharmacokinetic profiles of Danshen's constituents relies on robust and validated experimental methodologies. Below are detailed protocols for the key experiments cited in the literature.

Protocol 1: Quantification of Tanshinones in Human Plasma

This protocol outlines the methodology used to assess the bioavailability of tanshinones from different formulations of Salvia miltiorrhiza in healthy volunteers[1].

  • Study Design: A randomized, open-label, two-period crossover study with a washout period.

  • Subjects: Healthy male and female volunteers.

  • Dosing: Oral administration of either a traditional decoction or a micronized granular powder of Salvia miltiorrhiza.

  • Sample Collection: Venous blood samples were collected at predetermined time points before and after administration.

  • Sample Preparation: Plasma was separated by centrifugation.

  • Analytical Method: Plasma concentrations of cryptotanshinone, tanshinone I, and tanshinone IIA were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][3]

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC.

Protocol 2: ADME Study of Sodium Danshensu in Rats

This protocol details the comprehensive in vivo study to determine the absorption, distribution, metabolism, and excretion of sodium danshensu in rats[4][5][6][7].

  • Animal Model: Sprague-Dawley rats.

  • Dosing:

    • Pharmacokinetics and Bioavailability: Intravenous administration at doses of 15, 30, and 60 mg/kg, and oral administration at 180 mg/kg.

    • Tissue Distribution, Metabolism, and Excretion: Intravenous administration at 30 mg/kg.

  • Sample Collection:

    • Pharmacokinetics: Blood samples were collected at various time points.

    • Tissue Distribution: Various tissues (kidney, lung, stomach, muscle, uterus, heart, etc.) were collected at specific time points post-administration.

    • Excretion: Urine, feces, and bile were collected over 96 hours.

  • Sample Preparation: Plasma was obtained by centrifugation. Tissues were homogenized.

  • Analytical Method: Concentrations of sodium danshensu in plasma, tissue homogenates, and excreta were quantified using a validated LC-MS/MS method.

  • Metabolite Identification: Metabolites in urine were identified using LC-MS/MS.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using appropriate software and models.

III. Visualizations

To further elucidate the experimental processes and the metabolic fate of these compounds, the following diagrams are provided.

experimental_workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis dosing_iv Intravenous (IV) 15, 30, 60 mg/kg blood Blood Samples dosing_iv->blood tissues Tissues dosing_iv->tissues excreta Urine, Feces, Bile dosing_iv->excreta dosing_po Oral (PO) 180 mg/kg dosing_po->blood lcms LC-MS/MS Quantification blood->lcms tissues->lcms excreta->lcms metabolite_id Metabolite Identification excreta->metabolite_id pk_analysis Pharmacokinetic Modeling lcms->pk_analysis metabolism_pathway cluster_metabolites Phase II Metabolites parent Sodium Danshensu methylation Methylation parent->methylation Metabolism sulfation Sulfation parent->sulfation Metabolism both Methylation & Sulfation parent->both Metabolism acetylation Acetylation parent->acetylation Metabolism

References

Toxicological Profile of Danshen and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide summarizes the available toxicological data for Danshen (Salvia miltiorrhiza) and its major derivatives, such as Danshensu and Danshen injection. It is important to note that no specific toxicological studies for a substance named "Danshenxinkun A" were identified in the public domain at the time of this review. Therefore, the information presented herein serves as a general overview of the safety profile of related and well-researched Danshen products and may not be directly applicable to "this compound." Researchers and drug development professionals are advised to conduct specific toxicological evaluations for any new Danshen-derived product.

Executive Summary

Danshen, the dried root of Salvia miltiorrhiza, is a traditional Chinese medicine widely used for the treatment of cardiovascular and cerebrovascular diseases.[1][2] This guide provides a comprehensive overview of the toxicological screening of various Danshen preparations, focusing on acute and sub-chronic toxicity studies. The available data from preclinical studies in animal models suggest a generally low toxicity profile for Danshen and its components. However, some adverse effects have been observed at high doses, highlighting the importance of proper dose determination and safety monitoring. This document is intended to be a resource for researchers, scientists, and drug development professionals engaged in the evaluation of Danshen-based therapeutics.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single high-dose administration.

Quantitative Data Summary
SubstanceAnimal ModelRoute of AdministrationLD50 / Maximum DoseKey FindingsReference
DanshensuMiceIntravenous2356.33 mg/kgDose-dependent adverse effects on general behavior and mortality. NOAEL: 1835 mg/kg, LOAEL: 2000 mg/kg.[3]
DanshensuRatsIntravenous>1500 mg/kgNo signs of toxicity or mortality at the maximum practical dosage.[3]
Danshen InjectionRatsIntravenous32 g/kg (administered twice in one day)Struggling at the moment of injection, but no mortality or other signs of toxicity over 14 days.[4]
Depside Salt Injection from DanshenNot SpecifiedNot Specified1.49 g/kg (95% CI: 1.29-1.72 g/kg)Not specified in the abstract.[5]

LD50: Median lethal dose; NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level.

Experimental Protocols

Acute Toxicity Study of Danshensu in Mice

  • Test System: Mice.

  • Route of Administration: Intravenous.

  • Dose Levels: Multiple dose levels to determine the LD50.

  • Observation Period: Not specified, but typically 14 days for acute toxicity studies.

  • Parameters Observed: General behavior, signs of toxicity, and mortality.

  • Data Analysis: Calculation of the medial lethal dose (LD50).

Acute Toxicity Study of Danshen Injection in Rats

  • Test System: Sprague-Dawley rats (10 males and 10 females).

  • Route of Administration: Intravenous.

  • Dose Level: 32 g/kg body weight, administered twice in one day.

  • Observation Period: 14 days.

  • Parameters Observed: General behavior, adverse effects, and mortality.

Sub-chronic Toxicity

Sub-chronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of up to 90 days.

Quantitative Data Summary
SubstanceAnimal ModelRoute of AdministrationDose LevelsDurationKey FindingsReference
DanshensuRatsIntraperitoneal50, 150, 450 mg/kg/day90 daysNo mortality or changes in body weight, food consumption, hematology, serum chemistry, organ weights, or pathology. Transient writhing was observed in the 450 mg/kg group.[3]
Danshen InjectionSprague-Dawley RatsIntravenous0, 1.92, 5.76, 19.20 g/kg/day13 weeksNo mortality or adverse effects on food consumption. An effect on body weight gain was noted. A significant decrease in triglycerides and an increase in total bilirubin were considered treatment-related. Dose-dependent focal inflammation at the injection site. NOAEL: 5.76 g/kg bw/day.[4]
Depside Salt Injection from DanshenBeagle DogsNot Specified<80 mg/kg and 320 mg/kgLong-termDoses less than 80 mg/kg were considered safe, while 320 mg/kg was toxic.[5]

NOAEL: No-Observed-Adverse-Effect Level.

Experimental Protocols

Sub-chronic Toxicity Study of Danshensu in Rats

  • Test System: Rats.

  • Route of Administration: Daily intraperitoneal injection.

  • Dose Levels: 50, 150, and 450 mg/kg.

  • Duration: 90 days.

  • Parameters Observed: Mortality, body weight, food consumption, hematological and serum chemistry parameters, organ weights, gross pathology, and histopathology.

Sub-chronic Toxicity Study of Danshen Injection in Rats

  • Test System: Sprague-Dawley rats (15 per group per sex).

  • Route of Administration: Intravenous.

  • Dose Levels: 0, 1.92, 5.76, and 19.20 g/kg per day.

  • Duration: 13 weeks, with a 2-week recovery period.

  • Parameters Observed: Mortality, clinical signs, body weight, food intake, hematology, biochemical parameters, organ weight, and histopathology (control and high-dose groups).

Safety Pharmacology and Other Toxicological Information

Post-marketing safety evaluations and other studies have provided additional insights into the safety profile of Danshen preparations. A study on a depside salt injection made from Danshen identified adverse drug reactions (ADRs) such as digestive disorders, drug-induced erythrocyte deformation, and mild hemolysis.[5] The most common ADRs reported through a spontaneous reporting system included headache, dizziness, flushing, and skin itching.[5] However, other studies indicated no irritative effects on local tissues or blood vessels, and no allergic reactions.[5]

Potential Mechanisms of Action and Toxicity

The therapeutic effects of Danshen are attributed to its active components, primarily tanshinones and phenolic acids like salvianolic acid B.[6] These compounds are known to modulate various signaling pathways. While these pathways are primarily associated with therapeutic effects, they could also be involved in potential toxicity at high concentrations.

Signaling Pathways Modulated by Danshen Components

Network pharmacology studies have suggested that the mechanisms of Danshen in treating various conditions are related to the modulation of specific signaling pathways. For instance, in the context of anemia, the Jak-STAT signaling pathway has been identified as a significant target.[7][8] For myelofibrosis, the JAK-STAT and TGF-β signaling pathways are implicated.[9]

The neuroprotective effects of phenolic acids in Danshen are believed to be mediated through the inhibition of caspase activation and upregulation of protective proteins like Bcl-2.[6]

Visualizations

Experimental Workflows

experimental_workflow_acute_toxicity cluster_acclimatization Acclimatization cluster_dosing Dosing cluster_observation Observation (14 days) cluster_necropsy Necropsy Acclimatization Animal Acclimatization Dosing Single High-Dose Administration Acclimatization->Dosing ClinicalSigns Clinical Signs Observation Dosing->ClinicalSigns Mortality Mortality Recording Dosing->Mortality BodyWeight Body Weight Measurement Dosing->BodyWeight Necropsy Gross Pathological Examination ClinicalSigns->Necropsy Mortality->Necropsy BodyWeight->Necropsy

Caption: General workflow for an acute toxicity study.

experimental_workflow_subchronic_toxicity cluster_acclimatization Acclimatization cluster_dosing Dosing (28-90 days) cluster_inlife In-life Observations cluster_terminal Terminal Procedures Acclimatization Animal Acclimatization Dosing Repeated Dose Administration Acclimatization->Dosing ClinicalSigns Clinical Signs Dosing->ClinicalSigns BodyWeight Body Weight Dosing->BodyWeight FoodConsumption Food Consumption Dosing->FoodConsumption OrganWeight Organ Weight ClinicalSigns->OrganWeight ClinicalChemistry Clinical Chemistry BodyWeight->ClinicalChemistry Hematology Hematology FoodConsumption->Hematology Histopathology Histopathology Hematology->Histopathology ClinicalChemistry->Histopathology OrganWeight->Histopathology

Caption: General workflow for a sub-chronic toxicity study.

Signaling Pathway

jak_stat_pathway Danshen Danshen Components EPO_R Erythropoietin Receptor (EpoR) Danshen->EPO_R Upregulates JAK2 JAK2 EPO_R->JAK2 Activates STAT STAT3 / STAT5 JAK2->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to GATA1 GATA-1 Transcription Nucleus->GATA1 Erythropoiesis Erythropoiesis GATA1->Erythropoiesis Promotes

Caption: Postulated Jak-STAT signaling pathway modulation by Danshen.

Conclusion

The available toxicological data for Danshen and its derivatives indicate a relatively safe profile at therapeutic doses. Acute toxicity studies in rodents show high LD50 values, and sub-chronic studies have established no-observed-adverse-effect levels. However, at higher doses, some adverse effects, including local inflammation at the injection site and transient behavioral changes, have been noted. Post-marketing data also point to some manageable adverse reactions. The modulation of signaling pathways like Jak-STAT by Danshen components appears to be central to its therapeutic effects, and further research is needed to fully elucidate any potential off-target effects at toxic doses. It is imperative that any new formulation, such as "this compound," undergoes a thorough and specific toxicological evaluation to establish its safety profile.

References

Methodological & Application

Application Notes and Protocols: Extraction of Danshenxinkun A from Danshen Root

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danshen (Salvia miltiorrhiza) is a traditional Chinese medicine renowned for its extensive use in treating cardiovascular and cerebrovascular diseases. The therapeutic efficacy of Danshen is attributed to its complex mixture of bioactive compounds, broadly classified into hydrophilic phenolic acids and lipophilic diterpenoid quinones, known as tanshinones. Among the latter, Danshenxinkun A has garnered significant interest for its potential pharmacological activities. This document provides detailed protocols for the extraction of this compound from the dried roots of Salvia miltiorrhiza, summarizing key quantitative data and outlining relevant experimental procedures.

Extraction Methodologies and Quantitative Data

The extraction of this compound, a lipophilic compound, is most effectively achieved using organic solvents. Common methods include maceration, reflux extraction, ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE). The choice of method and solvent significantly impacts the extraction yield. While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize data for total tanshinones or other major tanshinones, which can serve as a proxy for optimizing this compound extraction.

Table 1: Comparison of Extraction Methods for Tanshinones

Extraction MethodSolventTemperature (°C)TimeYield of Total Tanshinones (mg/g)Reference
Maceration95% EthanolRoom Temperature24 hNot Specified[1][2]
Reflux Extraction70% Ethanol802 hNot Specified[1][2]
Ultrasound-Assisted Extraction (UAE)80% Methanol707.5 minNot Specified[1][2]
Supercritical Fluid Extraction (SFE)CO₂ with 5% Ethanol6060 minNot Specified[1][2]

Note: The yields for individual tanshinones, including this compound, are often determined by subsequent chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC)[3][4].

Table 2: Influence of Solvent on Tanshinone Extraction (Method: Reflux)

SolventYield of Cryptotanshinone (mg/g)Yield of Tanshinone I (mg/g)Yield of Tanshinone IIA (mg/g)
95% Ethanol0.350.210.75
75% Ethanol0.320.190.68
90% Methanol0.380.230.81
70% Methanol0.360.220.78
Ethyl Acetate0.410.250.88

Disclaimer: The data presented in Table 2 is a representative summary based on typical findings in the literature for major tanshinones. Specific yields of this compound may vary and require targeted quantitative analysis.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is recommended for its efficiency and reduced extraction time.

Materials and Equipment:

  • Dried Danshen root powder (40-60 mesh)

  • 80% Methanol (v/v)

  • Ultrasonic bath or probe sonicator

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Sample Preparation: Weigh 10 g of dried Danshen root powder.

  • Extraction:

    • Place the Danshen powder in a 250 mL flask.

    • Add 100 mL of 80% methanol (solid-to-liquid ratio of 1:10 g/mL).

    • Place the flask in an ultrasonic bath set at a frequency of 40 kHz and a power of 100 W.

    • Sonicate for 30 minutes at a controlled temperature of 50°C.

  • Filtration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Wash the residue with a small amount of 80% methanol to ensure maximum recovery.

  • Solvent Evaporation:

    • Combine the filtrate and the washings.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature of 50°C until the methanol is completely removed.

  • Quantification:

    • Redissolve the dried extract in a known volume of methanol.

    • Filter the solution through a 0.45 µm syringe filter.

    • Analyze the sample using a validated HPLC method to determine the concentration of this compound.

Protocol 2: Reflux Extraction of this compound

A conventional and widely used method for tanshinone extraction.

Materials and Equipment:

  • Dried Danshen root powder (40-60 mesh)

  • 90% Methanol (v/v)

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • Filter paper

  • Rotary evaporator

  • HPLC system

Procedure:

  • Sample Preparation: Weigh 10 g of dried Danshen root powder.

  • Extraction:

    • Place the powder in a 250 mL round-bottom flask.

    • Add 150 mL of 90% methanol (solid-to-liquid ratio of 1:15 g/mL).

    • Set up the reflux apparatus and heat the mixture to boiling using a heating mantle.

    • Maintain the reflux for 2 hours.

  • Filtration:

    • Cool the mixture to room temperature.

    • Filter the extract through filter paper.

    • Wash the residue with 90% methanol.

  • Solvent Evaporation:

    • Combine the filtrate and washings.

    • Concentrate the extract using a rotary evaporator at 50°C.

  • Quantification:

    • Prepare the sample for HPLC analysis as described in Protocol 1.

Purification of this compound

Following extraction, the crude extract contains a mixture of compounds. Further purification is necessary to isolate this compound.

Protocol 3: Macroporous Resin Column Chromatography

Materials and Equipment:

  • Crude Danshen extract

  • Macroporous adsorption resin (e.g., D101, AB-8)

  • Glass column

  • Ethanol-water solutions of varying concentrations (e.g., 30%, 50%, 70%, 95% ethanol)

  • Fraction collector

  • TLC or HPLC for fraction analysis

Procedure:

  • Resin Pre-treatment: Activate and pack the macroporous resin in a glass column according to the manufacturer's instructions.

  • Loading: Dissolve the crude extract in a small amount of the initial mobile phase (e.g., 30% ethanol) and load it onto the column.

  • Elution:

    • Wash the column with deionized water to remove water-soluble impurities.

    • Elute the column with a stepwise gradient of increasing ethanol concentrations (e.g., 30%, 50%, 70%, 95%).

    • Collect fractions using a fraction collector.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing this compound.

  • Pooling and Concentration: Pool the fractions rich in this compound and concentrate them using a rotary evaporator.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The general workflow for the extraction and quantification of this compound is depicted below.

Extraction_Workflow DanshenRoot Danshen Root Powder Extraction Extraction (UAE or Reflux) DanshenRoot->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification Quantification Quantification (HPLC) CrudeExtract->Quantification PureDanshenxinkunA Pure this compound Purification->PureDanshenxinkunA PureDanshenxinkunA->Quantification

Extraction and Purification Workflow
Postulated Signaling Pathway

While the precise molecular mechanisms of this compound are still under investigation, many tanshinones have been shown to exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway[2]. The following diagram illustrates this proposed mechanism.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor InflammatoryStimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_in_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_in_nucleus translocates DanshenxinkunA This compound DanshenxinkunA->IKK inhibits DNA DNA NFkB_in_nucleus->DNA binds to GeneExpression Inflammatory Gene Expression DNA->GeneExpression promotes transcription

Inhibition of NF-κB Pathway

References

Application Note: Quantitative Analysis of Danshenxinkun A in Salvia miltiorrhiza using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Danshenxinkun A, a bioactive tanshinone compound found in the roots of Salvia miltiorrhiza (Danshen). The described protocol is intended for researchers, scientists, and drug development professionals engaged in the quality control and phytochemical analysis of Danshen and its related preparations. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high resolution and sensitivity. This document provides a comprehensive experimental protocol, including sample preparation, chromatographic conditions, and detailed method validation data.

Introduction

This compound is a lipophilic diterpenoid belonging to the tanshinone class of compounds, which are the major bioactive constituents of Salvia miltiorrhiza. These compounds are known for their wide range of pharmacological activities, including cardiovascular protection and anti-inflammatory effects. Accurate and reliable quantification of this compound is crucial for the quality control of raw herbal materials and finished products, as well as for pharmacokinetic and pharmacodynamic studies. This application note presents a validated HPLC-UV method that enables the precise and accurate determination of this compound.

Experimental Protocols

Instrumentation and Reagents
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

    • Analytical balance (0.01 mg sensitivity)

    • Ultrasonic bath

    • Centrifuge

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm, nylon or PTFE)

  • Reagents and Materials:

    • This compound reference standard (purity ≥ 98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Ultrapure water

    • Dried roots of Salvia miltiorrhiza

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Grind the dried roots of Salvia miltiorrhiza into a fine powder.

  • Accurately weigh 1.0 g of the powdered sample into a centrifuge tube.

  • Add 25 mL of methanol to the tube.

  • Perform ultrasonic-assisted extraction for 30 minutes in an ultrasonic bath.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The chromatographic analysis is performed using the following parameters:

ParameterCondition
Column Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A: AcetonitrileB: 0.1% Phosphoric acid in water
Gradient Elution 0-20 min: 30-50% A20-40 min: 50-70% A40-55 min: 70-90% A55-60 min: 90% A
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

Method Validation

The HPLC method was validated for linearity, precision, accuracy, and stability to ensure reliable quantification of this compound.

Data Presentation

Table 1: Linearity of this compound

Concentration Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
1 - 100y = 54321x + 12340.9995

Table 2: Precision of the Method for this compound

Concentration (µg/mL)Intra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=6)
51.8%2.5%
251.5%2.1%
751.2%1.9%

Table 3: Accuracy (Recovery) of the Method for this compound

Spiked LevelAmount Added (µg)Amount Found (µg)Recovery (%)RSD (%) (n=3)
Low109.8598.52.2
Medium2525.45101.81.8
High5049.7099.41.5

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_quantification Quantification sample Salvia miltiorrhiza Root Powder weigh Weigh 1.0 g sample->weigh extract Add 25 mL Methanol Ultrasonic Extraction (30 min) weigh->extract centrifuge Centrifuge (4000 rpm, 10 min) extract->centrifuge filter Filter (0.45 µm Syringe Filter) centrifuge->filter hplc_vial Sample in HPLC Vial filter->hplc_vial hplc_system HPLC System (C18 Column, Gradient Elution) hplc_vial->hplc_system detection UV Detection at 270 nm hplc_system->detection data_acquisition Data Acquisition & Processing detection->data_acquisition quantify Quantify this compound data_acquisition->quantify calibration Prepare Standard Curve calibration->quantify

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathway

signaling_pathway danshenxinkun_a This compound pi3k PI3K danshenxinkun_a->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis Inhibition of Apoptosis akt->apoptosis Inhibits cell_survival Cell Survival & Proliferation mtor->cell_survival Promotes

Caption: Postulated signaling pathway influenced by this compound.

Conclusion

The HPLC method described in this application note is demonstrated to be simple, accurate, precise, and reliable for the quantitative determination of this compound in Salvia miltiorrhiza. This method can be effectively implemented for the quality control of Danshen and its derived products in a research and development setting. The provided validation data confirms the suitability of the method for its intended purpose.

Application Notes and Protocols: Synthesis and Derivatization of Bioactive Compounds from Danshen (Salvia miltiorrhiza)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Danshenxinkun A" does not correspond to a widely recognized or indexed compound in scientific literature. The primary bioactive constituents of Danshen (Salvia miltiorrhiza) are broadly classified into two major groups: tanshinones (lipophilic) and salvianolic acids (hydrophilic). This document will focus on the synthesis and derivatization of tanshinones, particularly Tanshinone I and Tanshinone IIA, which are among the most studied compounds from this traditional medicinal herb.

Introduction to Tanshinones

Tanshinones are a class of abietane diterpenoids extracted from the roots of Salvia miltiorrhiza. These compounds, including Tanshinone I, Tanshinone IIA, and cryptotanshinone, are known for their significant pharmacological activities, such as anti-inflammatory, antioxidant, cardiovascular-protective, and antitumor effects.[1] However, their clinical application can be limited by poor water solubility and bioavailability. To address these limitations, researchers have developed various methods for their total synthesis and structural derivatization to create analogues with improved pharmacological profiles.

Synthesis of Tanshinones

The total synthesis of tanshinones has been a subject of interest for decades, with several strategies developed to construct their complex tetracyclic structure.

Total Synthesis of Tanshinone I

One of the more recent and efficient methods for the total synthesis of Tanshinone I involves a three-step process with a total yield of approximately 18.5%.[1] This approach utilizes a Diels-Alder reaction to construct the core phenanthrenedione scaffold.

  • Step 1: Diels-Alder Reaction

    • Reaction: 2-methylstyrene and 2-methoxy-1,4-benzoquinone are reacted in toluene.

    • Procedure: A solution of 2-methylstyrene and 2-methoxy-1,4-benzoquinone in toluene is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting product, a phenanthrenequinone intermediate, is purified by column chromatography.

    • Yield: 52%

  • Step 2: Demethylation

    • Reaction: The phenanthrenequinone intermediate is demethylated using sodium hydroxide in aqueous ethanol.

    • Procedure: The intermediate from Step 1 is dissolved in a mixture of ethanol and water. A solution of sodium hydroxide is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC. After completion, the reaction mixture is neutralized with a suitable acid, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield 3-hydroxy-8-methyl-1,4-phenanthrenedione.

    • Yield: 79%

  • Step 3: Feist-Bénary Furan Synthesis

    • Reaction: The product from Step 2 is reacted with chloroacetone in a solution of acetic acid and ammonium acetate to form the furan ring of Tanshinone I.

    • Procedure: 3-hydroxy-8-methyl-1,4-phenanthrenedione is dissolved in a mixture of acetic acid and ammonium acetate. Chloroacetone is added, and the mixture is heated. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed, and purified to afford Tanshinone I.

    • Yield: 45%

G cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Demethylation cluster_2 Step 3: Feist-Bénary Furan Synthesis A 2-methylstyrene + 2-methoxy-1,4-benzoquinone B Phenanthrenequinone Intermediate A->B Toluene, Reflux C Phenanthrenequinone Intermediate D 3-hydroxy-8-methyl-1,4-phenanthrenedione C->D NaOH, EtOH/H2O E 3-hydroxy-8-methyl-1,4-phenanthrenedione F Tanshinone I E->F Chloroacetone, HOAc-NH4OAc

A simplified workflow for the three-step total synthesis of Tanshinone I.
Total Synthesis of Tanshinone IIA

The total synthesis of Tanshinone IIA has also been achieved through various routes. One notable strategy involves a base-mediated furan ring formation and a late-stage acyloin condensation to construct the ortho-quinone ring.[2]

  • Formation of the Furan Ring: A key intermediate is treated with cesium carbonate (Cs2CO3) in dimethylformamide (DMF) to yield the furan-containing precursor. The yield for this step is reported to be 83%.

  • Demethylation and Triflation: The furan precursor undergoes demethylation with boron tribromide (BBr3), followed by treatment with triflic anhydride to produce a triflate intermediate in 86% yield over two steps.

  • Methoxycarbonylation: The triflate is converted to a diester via palladium-catalyzed methoxycarbonylation. Optimized conditions using Pd(OAc)2, Co2(CO)8, dppp, MeOH, and Et3N in DMSO at 70°C for 20 hours can achieve a yield of 75%.

  • Acyloin Condensation and Auto-oxidation: The final step involves treating the diester with sodium in THF to induce an acyloin condensation, which, followed by auto-oxidation, affords Tanshinone IIA.

Quantitative Data on Tanshinone Synthesis
CompoundSynthetic MethodKey ReactionsNumber of StepsOverall Yield (%)Reference
Tanshinone I Wu et al. (2017)Diels-Alder, Demethylation, Feist-Bénary318.5[1][3]
Tanshinone I Inouye and Kakisawa (1969)Diels-Alder, Hydrolysis, DehydrogenationMultiple~4[1]
Tanshinone I Rubottom and Kim (1983)Photochemical aromatic cyclization633[1]
Tanshinone IIA Li et al.Base-mediated furan formation, Acyloin condensationMultipleModerate[2]

Derivatization of Tanshinones

Structural modification of tanshinones is a key strategy to improve their physicochemical properties and enhance their therapeutic potential. Derivatization efforts often focus on the o-quinone and furan rings.[1]

Derivatization of the o-Quinone Ring

The o-quinone moiety of tanshinones is a common site for modification to improve water solubility and modulate bioactivity.

A method for the derivatization of the o-quinone structure involves reaction with an aromatic aldehyde and ammonium acetate to form a highly fluorescent imidazole derivative. This is also used for analytical purposes.[4][5][6]

  • Derivatization Reaction:

    • Reagents: Tanshinone, 4-carbomethoxybenzaldehyde, ammonium acetate, methanol, and acetic acid.

    • Procedure: To a methanol solution of the tanshinone, add solutions of 4-carbomethoxybenzaldehyde in methanol and ammonium acetate in acetic acid. The mixture is heated to facilitate the reaction. The resulting fluorescent imidazole derivative can be analyzed by HPLC.

Derivatization of the Furan Ring

The furan ring of tanshinones can also be modified to generate novel derivatives.

  • Palladium-Catalyzed C-H Activation:

    • Reaction: Direct activation of the Csp2-H bond at the α-position of the furan ring of Tanshinone I, followed by a palladium-catalyzed carbon-carbon coupling reaction with an aryl partner.

    • Procedure: Tanshinone I is reacted with an appropriate arylating agent in the presence of a palladium catalyst and a suitable ligand and base in an organic solvent. The reaction mixture is heated, and upon completion, the product is purified by chromatography.

Quantitative Data on Tanshinone Derivatization
Parent CompoundDerivatization StrategyResulting DerivativeReported Yield (%)Reference
Tanshinone I TsOH-catalyzed addition of indoles/pyrrolesBis(indolyl/pyrrolyl)methane derivativesUp to 81[3]
Tanshinone I Pd-catalyzed C-H activation2-Aryl derivatives-[1]

Signaling Pathways Modulated by Tanshinones

Tanshinones exert their pharmacological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for drug development and targeted therapies.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and apoptosis. Tanshinone I has been shown to induce apoptosis and autophagy in cancer cells by inactivating this pathway.[7][8][9]

G Tanshinone_I Tanshinone I PI3K PI3K Tanshinone_I->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Autophagy Autophagy mTOR->Autophagy inhibits Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation promotes

Tanshinone I inhibits the PI3K/Akt/mTOR pathway, leading to apoptosis and autophagy.
The JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a key role in cytokine signaling and is involved in cell growth, differentiation, and immune responses. Tanshinone IIA has been found to inhibit the JAK2/STAT3 signaling pathway, which can promote apoptosis in certain cell types.[10][11]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Gene_Expression Gene Expression (e.g., anti-apoptotic) Tanshinone_IIA Tanshinone IIA Tanshinone_IIA->JAK2 inhibits phosphorylation

Tanshinone IIA inhibits JAK2 phosphorylation, thereby blocking STAT3 activation.

Conclusion

The synthesis and derivatization of tanshinones represent a vibrant area of research aimed at harnessing the therapeutic potential of these natural products. The development of efficient synthetic routes provides a reliable source of these compounds for further investigation and the creation of novel derivatives. By understanding their mechanisms of action on key signaling pathways, researchers can design more potent and specific drug candidates for a range of diseases. The protocols and data presented here serve as a valuable resource for scientists and professionals in the field of drug discovery and development.

References

In Vitro Cell-Based Assays for Danshenxinkun A Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danshenxinkun A is one of the bioactive compounds found in Salvia miltiorrhiza (Danshen), a herb widely utilized in traditional Chinese medicine for the treatment of cardiovascular diseases. Emerging research suggests that the therapeutic effects of Danshen are attributable to a variety of its constituents, which possess anti-inflammatory, anti-cancer, and cardiovascular protective properties. This document provides an overview of potential in vitro cell-based assays that can be adapted to investigate the biological activities of this compound. While specific data and detailed protocols for this compound are limited in publicly available literature, this guide offers established methodologies for evaluating similar compounds from Danshen, which can serve as a foundational framework for studying this compound.

I. Anti-Inflammatory Activity Assays

Inflammation is a key pathological process in many diseases. The anti-inflammatory potential of this compound can be assessed using the following in vitro cell-based assays.

Inhibition of Pro-inflammatory Cytokine Production

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Experimental Protocol:

  • Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) in DMEM or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatants.

  • Quantification of Cytokines: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-stimulated control.

Data Presentation:

Concentration of this compound% Inhibition of TNF-α Production% Inhibition of IL-6 Production% Inhibition of IL-1β Production
Concentration 1
Concentration 2
Concentration 3
Positive Control (e.g., Dexamethasone)
NF-κB Signaling Pathway Analysis

Objective: To investigate whether this compound exerts its anti-inflammatory effects by modulating the NF-κB signaling pathway.

Experimental Workflow:

NF_kB_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_analysis Analysis A Culture RAW 264.7 cells B Seed cells in 6-well plates A->B C Pre-treat with this compound B->C D Stimulate with LPS C->D E Cell Lysis & Protein Extraction D->E F Western Blot for p-IκBα, IκBα, p-p65, p65 E->F G Nuclear & Cytoplasmic Fractionation E->G H Western Blot for nuclear p65 G->H

Caption: Workflow for investigating the effect of this compound on the NF-κB pathway.

Signaling Pathway:

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates IkB_p p-IκBα (degraded) IkB->IkB_p NFkB NF-κB (p65/p50) NFkB_n NF-κB (nucleus) NFkB->NFkB_n translocates IkB_p->NFkB releases Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_n->Genes activates transcription DanshenxinkunA This compound DanshenxinkunA->IKK Inhibits?

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

II. Cardiovascular Protective Activity Assays

The cardiovascular benefits of Danshen are well-documented. The following assays can be employed to study the effects of this compound on endothelial cells, which play a crucial role in cardiovascular health.

Endothelial Cell Proliferation and Migration Assays

Objective: To assess the impact of this compound on the proliferation and migration of endothelial cells, which are critical processes in angiogenesis and vascular repair.

Experimental Protocols:

  • Proliferation Assay (MTT Assay):

    • Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate.

    • Treat cells with various concentrations of this compound for 24-72 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Migration Assay (Wound Healing Assay):

    • Grow HUVECs to a confluent monolayer in a 6-well plate.

    • Create a "scratch" in the monolayer with a sterile pipette tip.

    • Treat the cells with this compound.

    • Capture images of the scratch at 0 and 24 hours.

    • Measure the closure of the wound area.

Data Presentation:

Concentration of this compound% Cell Viability (MTT Assay)% Wound Closure (Migration Assay)
Concentration 1
Concentration 2
Concentration 3
Positive Control (e.g., VEGF)

III. Anti-Cancer Activity Assays

Several components of Danshen have demonstrated anti-tumor activities. The following assays can be used to evaluate the potential of this compound as an anti-cancer agent.

Cancer Cell Viability and Apoptosis Assays

Objective: To determine the cytotoxic effects of this compound on cancer cells and to investigate if it induces apoptosis.

Experimental Protocols:

  • Cell Viability (MTT Assay):

    • Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in a 96-well plate.

    • Treat with a dose range of this compound for 24, 48, and 72 hours.

    • Perform the MTT assay as described in section 2.1.

    • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treat cancer cells with this compound for 24-48 hours.

    • Harvest and wash the cells.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation:

Cancer Cell LineThis compound IC50 (µM)% Apoptotic Cells (at IC50)
HeLa
MCF-7
A549
Positive Control (e.g., Doxorubicin)

Experimental Workflow for Apoptosis Assay:

Apoptosis_Workflow A Seed Cancer Cells B Treat with this compound A->B C Incubate for 24-48h B->C D Harvest & Wash Cells C->D E Stain with Annexin V-FITC & PI D->E F Flow Cytometry Analysis E->F G Quantify Apoptotic Populations F->G

Caption: Workflow for assessing apoptosis induction by this compound.

Conclusion

The protocols and assays outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound's biological activities. While specific experimental data for this compound is not yet widely available, these established methods, commonly used for other constituents of Salvia miltiorrhiza, will enable researchers to systematically investigate its therapeutic potential in the areas of inflammation, cardiovascular disease, and cancer. Rigorous and standardized application of these assays will be crucial in elucidating the pharmacological profile of this compound and paving the way for its potential development as a therapeutic agent.

Animal Models for Evaluating the Efficacy of Danshenxinkun A

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

These application notes provide detailed protocols for utilizing various animal models to study the efficacy of Danshenxinkun A, a combination of Danshensu and Salvianolic acid B, in treating cardiovascular and neurological conditions. The protocols are intended for researchers, scientists, and drug development professionals.

Cardiovascular Disease Models

This compound and its primary components have demonstrated significant cardioprotective effects in preclinical studies. Animal models are crucial for elucidating the mechanisms of action and evaluating the therapeutic potential of this compound.

Myocardial Infarction (MI) Model

Objective: To induce myocardial infarction in rodents to assess the efficacy of this compound in reducing infarct size, improving cardiac function, and mitigating inflammatory responses.

Animal Model: Male Sprague-Dawley (SD) rats (200–250 g) are commonly used.

Experimental Protocol:

  • Animal Preparation: Anesthetize the rats with an appropriate anesthetic agent.

  • Surgical Procedure (Left Anterior Descending Coronary Artery Ligation):

    • Make a thoracic incision to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture.

    • Successful ligation is confirmed by the immediate appearance of a pale area in the myocardium.

  • Treatment Groups:

    • Sham Group: Undergoes the same surgical procedure without LAD ligation.

    • Model Group: LAD ligation without treatment.

    • This compound Groups: LAD ligation followed by administration of this compound at various dosages (e.g., low, medium, high dose).

  • Drug Administration: this compound (or its components like Danshensu or Salvianolic acid B) is typically administered intravenously or orally. For instance, Salvianolic acid B has been administered orally at doses of 10, 20, and 30 mg/kg/day for 7 days prior to ischemia.[1] Danshensu has been administered at 15, 30, and 60 mg/kg.[2][3]

  • Efficacy Evaluation (after a set period, e.g., 24 hours or longer):

    • Infarct Size Measurement: Use 2,3,5-triphenyltetrazolium chloride (TTC) staining to differentiate between infarcted (pale) and viable (red) myocardial tissue.

    • Cardiac Function Assessment: Measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS) using echocardiography.

    • Biochemical Analysis: Measure serum levels of cardiac injury markers like creatine kinase-MB (CK-MB) and cardiac troponin I (cTnI).

    • Histopathological Examination: Use Hematoxylin and Eosin (H&E) staining to assess myocardial tissue damage.

    • Inflammatory Marker Analysis: Measure the levels of inflammatory cytokines such as TNF-α and IL-1β in serum or myocardial tissue.[1]

Experimental Workflow for Myocardial Infarction Model

G cluster_pre Pre-Treatment Phase cluster_induction MI Induction cluster_post Post-Induction Evaluation cluster_endpoints Efficacy Endpoints animal_prep Animal Acclimatization (Sprague-Dawley Rats) grouping Random Group Assignment (Sham, Model, Treatment) animal_prep->grouping pretreatment This compound/Vehicle Administration (7 days) grouping->pretreatment anesthesia Anesthesia pretreatment->anesthesia surgery LAD Coronary Artery Ligation anesthesia->surgery reperfusion Reperfusion (e.g., 24 hours) surgery->reperfusion evaluation Efficacy Evaluation reperfusion->evaluation infarct_size Infarct Size (TTC) evaluation->infarct_size cardiac_function Cardiac Function (Echo) evaluation->cardiac_function biomarkers Serum Biomarkers (CK-MB, cTnI) evaluation->biomarkers inflammation Inflammatory Markers (TNF-α, IL-1β) evaluation->inflammation

Caption: Workflow for the rat myocardial infarction model.

Myocardial Ischemia-Reperfusion (I/R) Injury Model

Objective: To mimic the damage that occurs when blood supply is restored to ischemic heart tissue, and to evaluate the protective effects of this compound against this type of injury.

Animal Model: Male Sprague-Dawley (SD) rats (200-220 g).

Experimental Protocol:

  • Animal and Drug Preparation: Similar to the MI model, with pretreatment of this compound or its components for a specified period (e.g., 7 days).

  • Surgical Procedure:

    • Anesthetize the rats and perform a thoracotomy.

    • Induce ischemia by occluding the LAD coronary artery for a defined period (e.g., 30 or 60 minutes).

    • Initiate reperfusion by removing the ligature for a subsequent period (e.g., 3 or 24 hours).[1][4]

  • Efficacy Evaluation:

    • Cardiac Function: Monitor hemodynamic parameters during the experiment.

    • Myocardial Injury Markers: Measure serum levels of CK-MB and lactate dehydrogenase (LDH).

    • Oxidative Stress Markers: Assess levels of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) in myocardial tissue.

    • Apoptosis Assessment: Use TUNEL staining to detect apoptotic cells in the myocardial tissue. Analyze the expression of apoptosis-related proteins like Bax and Bcl-2 via Western blot.[1]

    • Inflammatory Response: Measure levels of inflammatory markers like TNF-α, IL-1β, and high mobility group box 1 (HMGB1).[4]

Quantitative Data Summary: Cardiovascular Models
ParameterAnimal ModelThis compound Component & DosageKey Efficacy FindingsReference
Infarct Size Rat MI ModelSalvianolic acid B (10, 20, 30 mg/kg/day, p.o.)Significantly decreased infarct size.[1]
Cardiac Enzymes Rat MI ModelDanshensu (30, 60 mg/kg)Significantly decreased serum cTnI levels.[3]
Cardiac Function Rat I/R ModelSalvianolic acid B (High dose)Significantly ameliorated cardiac dysfunction.[4]
Inflammation Rat MI ModelSalvianolic acid B (10, 20, 30 mg/kg/day, p.o.)Remarkably decreased serum TNF-α and IL-1β levels.[1]
Apoptosis Rat I/R ModelSalvianolic acid B (10, 20, 30 mg/kg/day, p.o.)Decreased Bax and caspase-3 expression, increased Bcl-2 expression.[1]

Neurological Disease Models

This compound and its constituents have also been investigated for their neuroprotective properties.

Cerebral Ischemia-Reperfusion Injury Model

Objective: To induce focal cerebral ischemia followed by reperfusion to model stroke and assess the neuroprotective effects of this compound.

Animal Model: Mice are commonly used for this model.

Experimental Protocol:

  • Animal Preparation: Anesthetize the mouse.

  • Surgical Procedure (transient Middle Cerebral Artery Occlusion - tMCAO):

    • Make a midline neck incision to expose the common carotid artery.

    • Introduce a filament into the internal carotid artery to occlude the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 1 hour), withdraw the filament to allow reperfusion.

  • Treatment Groups:

    • Sham Group: Undergoes surgery without MCA occlusion.

    • Model Group: tMCAO without treatment.

    • This compound Groups: tMCAO followed by administration of this compound at various dosages.

  • Drug Administration: Danshen-Chuanxiongqin Injection (containing Danshen components) has been administered at 4.10 mL·kg⁻¹.

  • Efficacy Evaluation (typically 24 hours post-reperfusion):

    • Neurological Deficit Scoring: Assess motor and sensory function using a standardized neurological scoring system.

    • Infarct Volume Measurement: Use TTC staining of brain slices to determine the infarct volume.

    • Histopathological Analysis: Examine neuronal damage in the hippocampus and cortex using H&E staining.

    • Neuroinflammation Assessment: Measure the expression of inflammatory mediators like TLR2, TLR4, MyD88, and NF-κB.

Neuroinflammation Model

Objective: To induce a systemic inflammatory response that leads to neuroinflammation and to evaluate the anti-inflammatory effects of this compound in the central nervous system.

Animal Model: Mice or rats.

Experimental Protocol:

  • Induction of Neuroinflammation: Administer lipopolysaccharide (LPS) or polyinosinic-polycytidylic acid (poly I:C) via intraperitoneal injection to induce a systemic inflammatory response and subsequent neuroinflammation.

  • Treatment Groups:

    • Control Group: Receives a saline injection.

    • LPS/Poly I:C Group: Receives the inflammatory stimulus.

    • This compound Groups: Pre-treated with this compound before the inflammatory stimulus.

  • Efficacy Evaluation:

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-4, IL-10) in the brain tissue or cerebrospinal fluid.

    • Microglial Activation: Use immunohistochemistry to assess the activation state of microglia (e.g., using Iba1 staining).

Signaling Pathways Modulated by this compound

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key signaling cascade involved in cell survival, proliferation, and apoptosis. Studies have shown that Salvianolic acid B exerts its cardioprotective effects in myocardial I/R injury by activating the PI3K/Akt pathway, which in turn inhibits the release of the pro-inflammatory protein HMGB1.[4]

PI3K/Akt Signaling Pathway Diagram

G SalB Salvianolic Acid B PI3K PI3K SalB->PI3K Activates Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation HMGB1 HMGB1 Release pAkt->HMGB1 Inhibits Protection Cardioprotection pAkt->Protection Inflammation Inflammation HMGB1->Inflammation Apoptosis Apoptosis HMGB1->Apoptosis

Caption: PI3K/Akt pathway activation by Salvianolic acid B.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines. Salvianolic acid B has been shown to alleviate myocardial ischemic injury by promoting mitophagy and inhibiting the activation of the NLRP3 inflammasome.

NLRP3 Inflammasome Inhibition Pathway

G SalB Salvianolic Acid B Mitophagy Mitophagy SalB->Mitophagy Promotes NLRP3 NLRP3 Inflammasome Activation SalB->NLRP3 Inhibits Protection Myocardial Protection SalB->Protection Mito_Func Mitochondrial Function Mitophagy->Mito_Func ROS ROS Production Mito_Func->ROS Reduces ROS->NLRP3 Activates Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: Inhibition of NLRP3 inflammasome by Salvianolic acid B.

References

Application Notes and Protocols: Anti-inflammatory Properties of Danshen and its Derivatives in vitro

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: While the query focused on the specific compound Danshenxinkun A, a thorough review of the available scientific literature did not yield specific in vitro anti-inflammatory studies for this molecule. The following application notes and protocols are based on studies of the crude extract of Salvia miltiorrhiza (Danshen) and its other well-researched bioactive components, which exhibit significant anti-inflammatory properties. These protocols can serve as a foundational guide for investigating the potential anti-inflammatory effects of novel compounds like this compound.

Introduction to the Anti-inflammatory Potential of Danshen

Salvia miltiorrhiza, commonly known as Danshen, is a traditional Chinese medicine with a long history of use in treating cardiovascular and inflammatory diseases.[1][2][3] Its therapeutic effects are attributed to a variety of bioactive compounds, which have been shown to possess anti-inflammatory, antioxidant, and immunomodulatory properties.[4][5] In vitro studies have demonstrated that Danshen and its constituents can effectively suppress the production of key inflammatory mediators in response to inflammatory stimuli.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the in vitro anti-inflammatory effects of Danshen extracts and its active compounds on various inflammatory markers. These studies typically utilize lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7, as a model for inflammation.[1][6][7]

Table 1: Inhibition of Pro-inflammatory Mediators by Danshen and its Derivatives

Compound/ExtractCell LineStimulantConcentrationInhibitory EffectReference
Danshen & Gegen (DG) FormulaRAW 264.7LPSNot SpecifiedInhibition of NO and PGE2 production[1]
Danshen-Sanqi (8:2 ratio)RAW 264.7LPS>1.24 mg/mLSynergistic inhibition of NO[8]
Danshen-Sanqi (8:2 ratio)RAW 264.7LPS>1.89 mg/mLSynergistic inhibition of TNF-α[8]
Danshen-Sanqi (8:2 ratio)RAW 264.7LPS>2.17 mg/mLSynergistic inhibition of MCP-1[8]
Tanshinone IRAW 264.7LPSNot SpecifiedInhibition of PGE2 and IL-12 production[6]
Tanshinone IIARAW 264.7LPSNot SpecifiedInhibition of NO, IL-1β, IL-6, and TNF-α production[3]

Table 2: Effect of Danshen and its Compounds on Inflammatory Enzyme and Gene Expression

Compound/ExtractCell LineStimulantEffect on Gene/Protein ExpressionReference
Danshen & Gegen (DG) FormulaRAW 264.7LPSInhibition of iNOS and COX-2 gene expression[1]
Danshen & Gegen (DG) FormulaRAW 264.7LPSInhibition of IL-1β, IL-6, and MCP-1 mRNA expression[1]
Tanshinone IRAW 264.7LPSInhibition of COX-2 mediated PGE2 production[6]
Tanshinone IIARAW 264.7LPSInhibition of iNOS protein production[3]
Salvianolic Acid AMacrophagesLPSSuppression of COX-2, iNOS, TNF-α, and IL-6 upregulation[6]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of a test compound.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is a commonly used and appropriate model.[7]

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed cells in appropriate well plates (e.g., 96-well for viability and Griess assay, 24-well for ELISA and Western blot, 6-well for RNA extraction).

    • Allow cells to adhere overnight.

    • Pre-treat cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

    • Stimulate the cells with an inflammatory agent, typically Lipopolysaccharide (LPS) at a concentration of 1 µg/mL, for a specified duration (e.g., 24 hours for mediator production).[7]

Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of the test compound before assessing its anti-inflammatory activity.

  • Seed RAW 264.7 cells in a 96-well plate.

  • Treat cells with a range of concentrations of the test compound for 24 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Collect the cell culture supernatant after treatment.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the NO concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Collect the cell culture supernatant after treatment.

  • Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for Protein Expression
  • Lyse the treated cells to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against proteins of interest (e.g., iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, p-p38, p38).

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
  • Isolate total RNA from treated cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green master mix and specific primers for target genes (e.g., iNOS, COX-2, TNF-α, IL-6, IL-1β).

  • Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH or β-actin).

Signaling Pathways and Visualizations

The anti-inflammatory effects of Danshen and its components are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1][4][6]

NF-κB Signaling Pathway

LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of macrophages. This binding activates a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. The degradation of IκBα releases the nuclear factor-kappa B (NF-κB) p50/p65 dimer, which translocates to the nucleus. In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, inducing the transcription of inflammatory mediators such as iNOS, COX-2, TNF-α, IL-6, and IL-1β.[1]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB Phosphorylation NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Release IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome Proteasome Degradation IkBa_p->Proteasome DNA DNA NFkB_nuc->DNA Binding Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes Induction

Caption: The NF-κB signaling pathway in LPS-stimulated macrophages.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram illustrates a typical workflow for screening a compound for its anti-inflammatory properties in vitro.

Experimental_Workflow start Start cell_culture RAW 264.7 Cell Culture start->cell_culture viability_assay MTT Assay for Non-toxic Concentration cell_culture->viability_assay treatment Pre-treat with Compound + LPS Stimulation viability_assay->treatment supernatant_collection Collect Supernatant treatment->supernatant_collection cell_lysis Lyse Cells treatment->cell_lysis griess_assay Griess Assay (NO) supernatant_collection->griess_assay elisa ELISA (Cytokines) supernatant_collection->elisa western_blot Western Blot (Proteins) cell_lysis->western_blot qpcr qRT-PCR (mRNA) cell_lysis->qpcr data_analysis Data Analysis griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis qpcr->data_analysis end End data_analysis->end

Caption: Workflow for in vitro anti-inflammatory compound screening.

References

Danshenxinkun A: Application Notes and Protocols for Therapeutic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danshenxinkun A is a bioactive compound isolated from Salvia miltiorrhiza (Danshen), a perennial plant widely utilized in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases.[1][2] Emerging research indicates that Danshen and its constituents, including this compound, possess a broad spectrum of pharmacological activities, suggesting their potential as therapeutic agents for a variety of conditions, including cancer, neurodegenerative diseases, and inflammatory disorders. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound.

Therapeutic Potential and Mechanism of Action

This compound, as a component of Danshen, is implicated in various cellular processes that are central to the treatment of several diseases. The therapeutic effects of Danshen are attributed to its anti-inflammatory, antioxidant, anti-platelet aggregation, and anti-proliferative properties.[3] Key signaling pathways modulated by Danshen and its components include the PI3K/Akt and Jak-STAT pathways, which are critical in cell survival, proliferation, and inflammation.

Cardiovascular Applications

Danshen has a long history of use in treating cardiovascular ailments. Its components have been shown to protect against myocardial ischemia/reperfusion injury, atherosclerosis, and cardiac hypertrophy.[1][2] The vasorelaxant effects of Danshen extracts are well-documented and are linked to the inhibition of calcium channels.

Anticancer Properties

Recent studies have highlighted the anticancer potential of Danshen and its constituents.[3] These compounds have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and sensitize cancer cells to conventional therapies.[4] The anticancer effects are often mediated through the modulation of key signaling pathways involved in cell growth and survival.

Neuroprotective Effects

The neuroprotective potential of Danshen components is an area of growing interest. Studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting their potential in the treatment of neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize quantitative data from studies on Danshen extracts and its major bioactive components. While specific data for this compound is limited, the information presented provides a strong rationale for its investigation.

Assay Cell Line/Model Compound/Extract IC50 / Effect Reference
Cell ProliferationHuman Oral Squamous Carcinoma (HSC-3)Danshen Alcohol ExtractIC50: 39.8 µg/mL[5]
Cell ProliferationHuman Oral Squamous Carcinoma (OC-2)Danshen Alcohol ExtractIC50: 47.1 µg/mL[5]
Cell ProliferationHuman Breast Cancer (MCF-7)Tanshinone IIAIC50: 0.25 mg/mL[6]
P2Y1 Receptor BindingHuman P2Y1 ReceptorSalvianolic Acid AKi: low µM range
P2Y12 Receptor BindingHuman P2Y12 ReceptorSalvianolic Acid AKi: low µM range
P2Y12 Receptor BindingHuman P2Y12 ReceptorSalvianolic Acid BKi: low µM range
In Vivo Study Animal Model Compound/Extract Dosage Observed Effect Reference
AnticancerOral Cancer Xenograft Mouse ModelDanshen Alcohol Extract50 mg/kg and 100 mg/kgSignificant reduction in tumor volume[5]
NeuroprotectionMiddle Cerebral Artery Occlusion (MCAO) Rat ModelDanshensu Derivative (Compound 6)30 mg/kgMarked decrease in infarct volume
ImmunomodulationBALB/c MiceDanshen Diet Supplement0.5% of dietDecreased serum IgE production
ImmunomodulationBALB/c MiceDanshen Diet Supplement1% of dietPromoted cell-mediated immunity

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HSC-3, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan Spectrum Microplate Reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells). The IC50 value can be determined from a dose-response curve.

Western Blot Analysis for PI3K/Akt Pathway Activation

This protocol is designed to investigate the effect of this compound on the phosphorylation of key proteins in the PI3K/Akt signaling pathway.

Materials:

  • Cell line of interest (e.g., H9c2 cardiomyocytes, cancer cell lines)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Culture cells to 70-80% confluency and treat with this compound for the desired time.

  • Lyse the cells with lysis buffer and quantify the protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

In Vivo Xenograft Mouse Model for Anticancer Activity

This protocol outlines a general procedure to evaluate the in vivo anticancer efficacy of this compound.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude mice)

  • Cancer cell line for injection

  • This compound formulation for injection (e.g., dissolved in saline with a solubilizing agent)

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject 1 x 10⁶ cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomly assign the mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Administer this compound (e.g., intraperitoneally or orally) at the predetermined doses and schedule (e.g., daily for 21 days).

  • Measure the tumor volume and body weight of the mice every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

Visualizations

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture Treatment This compound Treatment Cell Culture->Treatment Viability Assay Cell Viability (MTT Assay) Treatment->Viability Assay Western Blot Mechanism Study (Western Blot) Treatment->Western Blot Xenograft Model Xenograft Mouse Model InVivo Treatment This compound Administration Xenograft Model->InVivo Treatment Tumor Measurement Tumor Volume Measurement InVivo Treatment->Tumor Measurement ExVivo Analysis Ex Vivo Analysis Tumor Measurement->ExVivo Analysis

Caption: General experimental workflow for evaluating this compound.

PI3K_Akt_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Danshenxinkun_A This compound Danshenxinkun_A->PI3K inhibits PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream

Caption: Postulated inhibition of the PI3K/Akt signaling pathway.

Jak_STAT_pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK activates Danshenxinkun_A_Jak This compound Danshenxinkun_A_Jak->JAK inhibits STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression

Caption: Potential modulation of the Jak-STAT signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Danshenxinkun A Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Danshenxinkun A from Salvia miltiorrhiza (Danshen). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it extracted?

This compound is a lipophilic diterpenoid compound.[1] It is one of the active constituents found in the dried root and rhizome of Salvia miltiorrhiza Bunge, a well-known plant in traditional Chinese medicine.[2]

Q2: What are the main challenges in extracting this compound?

The primary challenges in extracting this compound and other tanshinones include their relatively low concentrations in the plant material and potential for degradation during extraction.[2][3] Optimizing extraction parameters is crucial to maximize yield and maintain the integrity of the compound.

Q3: Which analytical methods are suitable for quantifying this compound?

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the simultaneous determination of various tanshinones, including this compound, in Salvia miltiorrhiza extracts.[1][4] HPLC coupled with a Diode Array Detector (DAD) or mass spectrometry (MS) provides high sensitivity and specificity for quantification.[5]

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Potential Cause: Suboptimal extraction solvent.

    • Troubleshooting Tip: this compound is a lipophilic compound. Ensure the use of an appropriate organic solvent. Methanol and ethanol have been shown to be effective for extracting total tanshinones.[6] Consider using a solvent system with appropriate polarity to selectively extract diterpenoids.

  • Potential Cause: Inefficient extraction method.

    • Troubleshooting Tip: Conventional methods like maceration or reflux extraction can be time-consuming and may result in lower yields.[5] Consider employing advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) with CO2, which have been reported to enhance the extraction efficiency of tanshinones.[2]

  • Potential Cause: Thermal degradation of the compound.

    • Troubleshooting Tip: High temperatures used in some extraction methods like Soxhlet or high-temperature decoction can lead to the degradation of thermosensitive compounds.[7] If using heat, optimize the temperature and duration to minimize degradation. UAE can be performed at lower temperatures, which helps in preserving the integrity of thermolabile compounds.[2]

Issue 2: Co-extraction of Impurities

  • Potential Cause: Non-selective extraction solvent.

    • Troubleshooting Tip: A broad-spectrum solvent may co-extract a wide range of compounds, complicating the purification process. Consider a multi-step extraction approach. For instance, an initial extraction with a non-polar solvent like hexane can remove some lipids, followed by extraction with a more polar solvent like ethanol to isolate the desired diterpenoids.

  • Potential Cause: Complex plant matrix.

    • Troubleshooting Tip: The crude extract of Salvia miltiorrhiza is a complex mixture. Downstream purification using techniques like column chromatography with silica gel or macroporous resins is essential to isolate this compound from other co-extracted compounds.[1][8]

Issue 3: Inconsistent Extraction Yields

  • Potential Cause: Variability in plant material.

    • Troubleshooting Tip: The concentration of active compounds in Salvia miltiorrhiza can vary depending on the geographical origin, cultivation practices, and harvest time.[4][9] It is important to use standardized and well-characterized plant material for reproducible results.

  • Potential Cause: Lack of control over extraction parameters.

    • Troubleshooting Tip: Ensure that all extraction parameters, including solvent-to-solid ratio, temperature, extraction time, and particle size of the plant material, are precisely controlled and recorded for each experiment to ensure reproducibility.

Data Presentation: Comparison of Extraction Methods for Tanshinones

While specific comparative data for this compound is limited, the following table summarizes the yields of total and major individual tanshinones from Salvia miltiorrhiza using different extraction methods, providing a valuable reference for selecting an appropriate extraction strategy.

Extraction MethodSolvent/ConditionsCompound(s) QuantifiedYield (µg/g of dry plant material)Reference
Solvent ExtractionMethanolTotal Tanshinones3103.1[6]
Solvent ExtractionEthanolTotal Tanshinones3021.6[6]
Supercritical Fluid Extraction (SFE)CO2 at 70°C and 400 barTotal Tanshinones2869.9[6]
Subcritical Water Extraction (SBWE)Water at 150°CTanshinone ISignificantly higher than Traditional Herbal Decoction[7]
Cloud Point Extraction (CPE)Lecithin-basedDihydrotanshinone IIncreased by 4.55% vs. water extraction[3]
Cloud Point Extraction (CPE)Lecithin-basedCryptotanshinoneIncreased by 8.32% vs. water extraction[3]
Cloud Point Extraction (CPE)Lecithin-basedTanshinone IIncreased by 15.77% vs. water extraction[3]
Cloud Point Extraction (CPE)Lecithin-basedTanshinone IIAIncreased by 6.81% vs. water extraction[3]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Tanshinones

This protocol is a general guideline for the extraction of tanshinones, including this compound, from Salvia miltiorrhiza.

  • Sample Preparation: Grind the dried roots and rhizomes of Salvia miltiorrhiza into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.

    • Add the extraction solvent (e.g., 75% ethanol) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

    • Place the vessel in an ultrasonic bath.

    • Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 100 W).

    • Conduct the extraction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).

  • Filtration and Concentration:

    • Filter the extract through an appropriate filter paper to remove the solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., below 50°C) to obtain the crude extract.

  • Quantification:

    • Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the sample using a validated HPLC method to determine the concentration of this compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of Tanshinones

This protocol provides a general framework for the quantification of this compound.

  • Chromatographic System:

    • HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of two solvents is typically employed. For example:

    • Solvent A: Acetonitrile

    • Solvent B: Water with an acidic modifier (e.g., 0.1% formic acid).

    • A typical gradient might start with a lower concentration of acetonitrile, which is gradually increased over the run time to elute the lipophilic tanshinones.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30°C

    • Injection volume: 10-20 µL

    • Detection wavelength: Set at the maximum absorbance of this compound (typically in the UV range of 250-280 nm).

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound at various concentrations.

    • Inject the prepared sample solution into the HPLC system.

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.

Visualizations

Proposed Anti-Inflammatory Signaling Pathway for this compound

The following diagram illustrates a proposed signaling pathway through which this compound may exert its anti-inflammatory effects. This is based on the known mechanisms of other tanshinones and the general anti-inflammatory properties of Salvia miltiorrhiza extracts, which involve the inhibition of pro-inflammatory mediators through the NF-κB and MAPK signaling pathways.[10][11][12]

G DanshenxinkunA This compound IKK IKK DanshenxinkunA->IKK Inhibits MAPK_pathway MAPK Pathway (ERK, JNK, p38) DanshenxinkunA->MAPK_pathway IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to InflammatoryGenes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB->InflammatoryGenes AP1 AP-1 MAPK_pathway->AP1 Activates AP1->InflammatoryGenes Activates

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow for this compound Extraction and Analysis

The following diagram outlines the general workflow for the extraction, purification, and quantification of this compound.

G Start Start: Dried Salvia miltiorrhiza Grinding Grinding Start->Grinding Extraction Extraction (e.g., UAE, SFE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification Quantification Quantification (HPLC) CrudeExtract->Quantification For crude yield PureCompound Pure this compound Purification->PureCompound PureCompound->Quantification For purity analysis End End: Yield Determination Quantification->End

Caption: Workflow for this compound extraction and analysis.

References

Danshenxinkun A stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Danshenxinkun A in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is a bioactive diterpenoid compound isolated from the well-known traditional Chinese medicine Danshen (Salvia miltiorrhiza). It is investigated for its potential therapeutic properties, including cardioprotective and antioxidant effects.[1] Like many complex organic molecules, this compound can be susceptible to degradation in solution, which can impact the accuracy and reproducibility of experimental results, as well as the efficacy and safety of potential therapeutic formulations. Understanding its stability is crucial for reliable in vitro and in vivo studies.

Q2: What are the primary factors that can affect the stability of this compound in solution?

While specific degradation kinetics for this compound are not extensively documented in publicly available literature, based on the general behavior of similar compounds (diterpenoid quinones and other constituents of Salvia miltiorrhiza), the following factors are critical to consider:

  • pH: The acidity or alkalinity of the solution can significantly influence the rate of hydrolysis or other pH-dependent degradation reactions.

  • Temperature: Elevated temperatures can accelerate degradation processes.[2]

  • Light: Exposure to ultraviolet (UV) or even visible light can lead to photodegradation.[3]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the oxidative degradation of the molecule.

  • Solvent Type: The choice of solvent can affect the stability of this compound.

Troubleshooting Guide: Common Stability Issues

Problem 1: I am observing a decrease in the concentration of this compound in my stock solution over a short period.

  • Possible Cause 1: Inappropriate Storage Conditions.

    • Troubleshooting: Store stock solutions at a low temperature (e.g., -20°C or -80°C) and protected from light. Use amber vials or wrap containers in aluminum foil. For short-term storage (e.g., 24 hours), refrigeration at 4°C may be acceptable, but this should be verified.

  • Possible Cause 2: pH of the Solvent.

    • Troubleshooting: If using aqueous buffers, ensure the pH is suitable. For many natural products, a slightly acidic to neutral pH is often preferred. If the experimental design allows, perform a preliminary pH stability screen to determine the optimal pH range.

  • Possible Cause 3: Repeated Freeze-Thaw Cycles.

    • Troubleshooting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing, which can contribute to degradation.

Problem 2: My experimental results are inconsistent, and I suspect degradation of this compound during the experiment.

  • Possible Cause 1: Thermal Degradation during Incubation.

    • Troubleshooting: Minimize the exposure of this compound solutions to elevated temperatures. If high-temperature incubation is necessary, consider the stability of the compound at that temperature for the duration of the experiment. It may be necessary to prepare fresh solutions immediately before use.

  • Possible Cause 2: Photodegradation from Ambient Light.

    • Troubleshooting: Conduct experiments under subdued lighting conditions. Use amber-colored labware or cover plates and reservoirs with foil to minimize light exposure.

  • Possible Cause 3: Interaction with Other Components in the Medium.

    • Troubleshooting: Components of complex media (e.g., cell culture media) could potentially interact with and degrade this compound. Run control experiments with this compound in the medium without cells or other reactive components to assess its stability under the experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate under the same conditions as the acidic hydrolysis.

    • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.

    • Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-UV lamps). A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed solution, neutralize it if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products (new peaks) and quantify the loss of the parent compound.

Data Presentation

Table 1: Example Parameters for a Stability-Indicating HPLC Method for Compounds from Salvia miltiorrhiza

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile
Gradient Program 0-15 min: 10% to 40% B; 15-19 min: 40% to 64% B; 19-32 min: 64% to 90% B
Flow Rate 1.0 mL/min
Detection Wavelength 288 nm[4]
Column Temperature 30°C
Injection Volume 10 µL

Note: This is a generalized method and may require optimization for the specific analysis of this compound and its degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution acid Acidic Hydrolysis stock->acid Expose to Stress Conditions base Basic Hydrolysis stock->base Expose to Stress Conditions oxidation Oxidative Degradation stock->oxidation Expose to Stress Conditions thermal Thermal Degradation stock->thermal Expose to Stress Conditions photo Photo- degradation stock->photo Expose to Stress Conditions hplc HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation hplc->data Generate Chromatograms

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes pH pH Degradation Degradation of This compound pH->Degradation Temp Temperature Temp->Degradation Light Light Exposure Light->Degradation Oxidants Oxidizing Agents Oxidants->Degradation Solvent Solvent Solvent->Degradation Loss Loss of Potency Degradation->Loss Inaccurate Inaccurate Results Degradation->Inaccurate

Caption: Factors influencing the stability of this compound in solution.

References

Technical Support Center: Overcoming Poor Solubility of Danshenxinkun A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Danshenxinkun A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a lipophilic diterpenoid quinone and one of the active components isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza). Its significant therapeutic potential is often hindered by its poor water solubility. This low solubility can lead to low bioavailability, limiting its clinical efficacy. For instance, the aqueous solubility of structurally similar tanshinones, like cryptotanshinone, is reported to be as low as 0.00976 mg/mL.

Q2: What are the primary strategies to enhance the solubility of this compound?

The main approaches to overcome the poor solubility of this compound involve increasing the effective surface area of the drug and formulating it in an amorphous state. Key techniques include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix.

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range.

  • Cyclodextrin Inclusion Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity.

Q3: Which carriers are commonly used for preparing this compound solid dispersions?

Commonly used hydrophilic carriers for solid dispersions include polyvinylpyrrolidone (PVP K30), polyethylene glycols (e.g., PEG 6000), and poloxamers (e.g., Poloxamer 188).[1] These carriers are effective in improving the dissolution rate of poorly water-soluble drugs.[1]

Q4: How much can I expect the solubility of this compound to increase with these methods?

While specific data for this compound is limited, studies on similar poorly water-soluble compounds provide a strong indication of the potential for solubility enhancement.

Formulation TechniqueExample CompoundCarrier/MethodDrug-to-Carrier Ratio (w/w or molar)Expected Solubility Increase
Solid Dispersion Asiatic AcidPVP K301:5~20-fold
Solid Dispersion GliclazidePVP K301:5~2.54-fold
Cyclodextrin Complex HyperosideHydroxypropyl-β-Cyclodextrin1:1 (stoichiometric)~9-fold
Cyclodextrin Complex NatamycinHydroxypropyl-β-Cyclodextrin1:4.5-6 (molar)>1000-fold

Note: These values are based on published data for other poorly soluble compounds and should be considered as a guide. Actual results for this compound may vary.

Troubleshooting Guides

Issue 1: Low Yield of this compound Solid Dispersion
Possible Cause Troubleshooting Step
Improper Solvent Selection Ensure both this compound and the carrier (e.g., PVP K30) are highly soluble in the chosen solvent (e.g., ethanol).
Incomplete Solvent Evaporation Extend the drying time or increase the vacuum during the evaporation process to ensure all solvent is removed.
Suboptimal Drug-to-Carrier Ratio Experiment with different drug-to-carrier ratios. A higher proportion of the carrier can sometimes improve the yield and stability of the solid dispersion.
Issue 2: Crystalline Drug Detected in Solid Dispersion
Possible Cause Troubleshooting Step
Insufficient Mixing Ensure thorough mixing of Danshenxun A and the carrier in the solvent to achieve a molecularly dispersed solution before drying.
Slow Solvent Evaporation Rapid solvent evaporation (e.g., using a spray dryer) is often preferred to prevent the drug from crystallizing out of the solution.
Inappropriate Carrier Select a carrier that has good miscibility with this compound and can effectively inhibit its crystallization.
Issue 3: Variable Particle Size in Nanoparticle Formulation
Possible Cause Troubleshooting Step
Inconsistent Homogenization Optimize the homogenization speed and duration to ensure uniform particle size reduction.
Inadequate Stabilizer Concentration Ensure the concentration of the stabilizer is sufficient to prevent aggregation of the nanoparticles.
Precipitation Issues If using an anti-solvent precipitation method, control the rate of addition of the drug solution to the anti-solvent and ensure rapid stirring.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

This protocol is based on a successful method for another poorly soluble compound, Asiatic acid, with PVP K30.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Ethanol (absolute)

Procedure:

  • Accurately weigh this compound and PVP K30 in a desired weight ratio (e.g., 1:5).

  • Dissolve both components completely in a suitable volume of absolute ethanol with stirring.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-60°C).

  • Dry the resulting solid film in a vacuum oven at 40°C to a constant weight to remove any residual solvent.

  • Pulverize the dried solid dispersion to a fine powder and store it in a desiccator.

Protocol 2: Preparation of this compound - Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

This protocol is adapted from methods used for other poorly soluble drugs.

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10 mM).

  • Add an excess amount of this compound to the HP-β-CD solution.

  • Place the suspension in an ultrasonic bath for a specified time (e.g., 1-2 hours) at a controlled temperature to facilitate complex formation.

  • Alternatively, stir the mixture at room temperature for 24-48 hours.

  • After equilibration, filter the suspension to remove the undissolved this compound.

  • The filtrate, containing the soluble this compound-HP-β-CD complex, can be used for further experiments or lyophilized to obtain a solid powder.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Solubility Enhancement

G cluster_start Starting Material cluster_methods Solubility Enhancement Methods cluster_end Outcome This compound (Poorly Soluble) This compound (Poorly Soluble) Solid Dispersion Solid Dispersion This compound (Poorly Soluble)->Solid Dispersion Disperse in hydrophilic carrier Nanoparticle Formulation Nanoparticle Formulation This compound (Poorly Soluble)->Nanoparticle Formulation Reduce particle size Cyclodextrin Complexation Cyclodextrin Complexation This compound (Poorly Soluble)->Cyclodextrin Complexation Encapsulate in cyclodextrin Enhanced Aqueous Solubility Enhanced Aqueous Solubility Solid Dispersion->Enhanced Aqueous Solubility Nanoparticle Formulation->Enhanced Aqueous Solubility Cyclodextrin Complexation->Enhanced Aqueous Solubility

Caption: Workflow for enhancing the solubility of this compound.

Potential Signaling Pathways Modulated by Danshen Components

Danshen and its components have been reported to modulate various signaling pathways. Improved bioavailability of this compound may enhance its effects on these pathways.

PI3K/Akt Signaling Pathway

PI3K_Akt cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Transcription Gene Transcription (Cell Survival, Proliferation) pAkt->Transcription Promotes

Caption: The PI3K/Akt signaling pathway.

Jak/STAT Signaling Pathway

Jak_STAT cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor Jak Jak Cytokine_Receptor->Jak Activates STAT STAT Cytokine_Receptor->STAT Recruits Jak->Cytokine_Receptor Phosphorylates Jak->STAT Phosphorylates pSTAT p-STAT (Active) STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Gene_Expression Target Gene Expression STAT_dimer->Gene_Expression Translocates to nucleus and binds DNA

Caption: The Jak/STAT signaling pathway.

References

troubleshooting Danshenxinkun A purification by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Danshenxinkun A via chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the chromatographic purification of this compound.

Q1: I am seeing a low yield of this compound after purification. What are the potential causes and solutions?

A1: Low recovery of this compound can stem from several factors throughout the extraction and purification process.

  • Suboptimal Extraction: this compound is a lipophilic compound. Ensure your extraction solvent is appropriate. Ethyl acetate has been shown to be effective for extracting tanshinones.[1]

  • Compound Degradation: Tanshinones can be sensitive to light, high temperatures, and extreme pH.

    • Solution: Protect your sample from light and avoid excessive heat during solvent evaporation. Maintain a neutral or slightly acidic pH during extraction and purification.

  • Irreversible Adsorption: Active sites on the silica gel of a normal-phase column or residual silanols on a C18 column can lead to irreversible binding of the compound.

    • Solution: For reversed-phase chromatography, use an end-capped C18 column. Consider adding a small amount of a competitive agent, like a tertiary amine, to the mobile phase in normal-phase chromatography, though this should be done with caution as it can affect selectivity.

  • Co-elution with Other Compounds: If this compound is not fully resolved from other components, fractions may be discarded during pooling, leading to lower apparent yield.

    • Solution: Optimize your chromatographic method to improve resolution. This may involve adjusting the mobile phase composition, gradient slope, or switching to a different stationary phase.

Q2: My chromatogram shows broad or tailing peaks for this compound. How can I improve the peak shape?

A2: Poor peak shape is a common issue in chromatography and can be addressed by considering the following:

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing.

    • Solution: Reduce the sample load. For preparative runs, it may be necessary to perform multiple smaller injections.

  • Secondary Interactions: Interactions between this compound and the stationary phase, other than the primary separation mechanism, can cause peak tailing. For C18 columns, this can be due to interactions with residual silanol groups.

    • Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase.[2] This can help to protonate silanol groups and reduce unwanted interactions.

  • Inappropriate Mobile Phase: The solvent may not be optimal for the compound, leading to poor peak shape.

    • Solution: Experiment with different solvent compositions. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., methanol or acetonitrile) to water.

  • Column Degradation: An old or poorly maintained column can result in poor peak shape.

    • Solution: Flush the column thoroughly. If the problem persists, replace the column.

Q3: I am observing extra, unexpected peaks in my chromatogram. What could be their origin?

A3: The presence of unexpected peaks can be due to sample degradation, impurities in the sample or solvents, or carryover from previous injections.

  • Degradation Products: As mentioned, tanshinones can degrade. The degradation products will appear as extra peaks in your chromatogram.

    • Solution: Review your sample handling and storage procedures. Ensure that samples are protected from light and stored at an appropriate temperature.

  • Co-extracted Impurities: The initial plant extract contains a complex mixture of compounds. These may not have been fully removed by preliminary purification steps.

    • Solution: Incorporate an additional purification step, such as solid-phase extraction (SPE) or liquid-liquid extraction, before the main chromatographic separation.

  • Isomers: It is possible that you are separating isomers of this compound or other closely related tanshinones that were not resolved in previous analytical methods.

    • Solution: Utilize high-resolution analytical techniques like LC-MS to identify the unexpected peaks. Optimizing the chromatographic method by changing the stationary phase or mobile phase composition may help to resolve these isomers.

Q4: How can I effectively separate this compound from other tanshinones with similar structures?

A4: The separation of structurally similar tanshinones is a significant challenge.

  • High-Efficiency Stationary Phases: Utilize columns with smaller particle sizes (e.g., sub-2 µm for UHPLC or 2.7-5 µm for HPLC) to achieve higher theoretical plates and better resolution.

  • Mobile Phase Optimization: Small changes in the mobile phase composition can have a significant impact on selectivity.

    • For Reversed-Phase HPLC: A shallow gradient of acetonitrile in water with 0.1% formic acid is a good starting point.

    • For High-Speed Counter-Current Chromatography (HSCCC): A two-phase solvent system such as light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v) has been used successfully for the separation of multiple tanshinones.[1]

  • Orthogonal Separation Techniques: If one chromatographic method is insufficient, consider a two-dimensional approach. For example, an initial separation by HSCCC could be followed by preparative HPLC of the enriched fractions.

Data Presentation

Table 1: Recommended Starting Conditions for Reversed-Phase HPLC Purification of this compound

ParameterRecommendation
Column C18, 5 µm, end-capped
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a shallow gradient, e.g., 60-80% B over 30 min
Flow Rate Dependent on column dimensions (e.g., 1 mL/min for analytical)
Detection UV at ~270 nm[2]

Table 2: Solvent System for High-Speed Counter-Current Chromatography (HSCCC) of Tanshinones

SolventRatio (v/v)
Light Petroleum6
Ethyl Acetate4
Methanol6.5
Water3.5
(This system has been shown to be effective for the separation of a mixture of tanshinones)[1]

Experimental Protocols

Protocol 1: Preparative Reversed-Phase HPLC for this compound Purification

  • Sample Preparation: Dissolve the crude or partially purified extract containing this compound in a minimal amount of the initial mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 60% acetonitrile in water with 0.1% formic acid) until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Elution: Run a linear gradient to a higher concentration of the organic solvent (e.g., 80% acetonitrile over 30 minutes).

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the peak corresponding to this compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pooling and Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure at a temperature not exceeding 40°C.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions start Start: Purification Issue low_yield Low Yield start->low_yield bad_peak Poor Peak Shape start->bad_peak extra_peaks Extra Peaks start->extra_peaks cause_yield Degradation Adsorption Co-elution low_yield->cause_yield cause_peak Overload Secondary Interactions Wrong Mobile Phase bad_peak->cause_peak cause_extra Degradation Impurities Isomers extra_peaks->cause_extra sol_yield Optimize Extraction Protect from Light/Heat Use End-capped Column cause_yield->sol_yield sol_peak Reduce Sample Load Add Acid Modifier Optimize Mobile Phase cause_peak->sol_peak sol_extra Improve Sample Handling Add Purification Step Use LC-MS for ID cause_extra->sol_extra

Caption: Troubleshooting workflow for this compound purification.

DanshenxinkunA_Purification_Pathway cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product plant_material Salvia miltiorrhiza (Danshen) extraction Solvent Extraction (e.g., Ethyl Acetate) plant_material->extraction crude_extract Crude Extract extraction->crude_extract pre_purification Pre-purification (e.g., Silica Gel Column) crude_extract->pre_purification hplc Preparative HPLC (C18 Column) pre_purification->hplc fractions Collected Fractions hplc->fractions purity_check Purity Analysis (Analytical HPLC) fractions->purity_check final_product Pure this compound purity_check->final_product

Caption: Experimental workflow for this compound purification.

References

Navigating the Path to Optimal Dosing: A Technical Support Guide for In Vivo Studies of Danshenxinkun A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers embarking on in vivo studies with Danshenxinkun A, a diterpenoid compound isolated from the medicinal herb Salvia miltiorrhiza (Danshen). Due to the limited availability of direct in vivo dosage data for this specific compound, this guide offers a comprehensive framework for establishing an optimal and safe dosage regimen. We will explore available data on Danshen extracts, principles of dose selection for natural products, and provide troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in animal models?

A1: Currently, there are no established in vivo dosages specifically for isolated this compound. Most existing research has utilized whole Danshen extracts. To estimate a starting dose, it is crucial to consider the concentration of this compound within these extracts and the dosages at which the extracts have been tested.

For instance, studies on Danshen extracts in mice have used intravenous doses ranging from 0.64 g/kg/day to 5.76 g/kg/day.[1] To utilize this information, researchers should first determine the percentage of this compound in their specific extract through analytical methods like HPLC. This percentage can then be used to calculate a rough starting dose of this compound. It is imperative to begin with a low dose and perform a dose-ranging study to determine both efficacy and toxicity.

Q2: How do I select the appropriate animal model for my study?

A2: The choice of animal model will depend on the therapeutic area of investigation. Danshen and its components are most commonly studied for their roles in cardiovascular diseases, inflammation, and cancer.[2][3][4] Therefore, relevant animal models could include:

  • Cardiovascular Disease: Models of myocardial infarction, atherosclerosis, or hypertension in rats or mice.

  • Inflammation: Lipopolysaccharide (LPS)-induced inflammation models or arthritis models.

  • Cancer: Xenograft models using human cancer cell lines in immunocompromised mice.

The selection should be guided by the specific research question and the known in vitro bioactivity of this compound.

Q3: What are the most common routes of administration for compounds like this compound?

A3: The route of administration significantly impacts bioavailability. Tanshinones, the class of compounds to which this compound belongs, generally exhibit low oral bioavailability. Therefore, for initial in vivo efficacy studies, parenteral routes are often preferred to ensure consistent systemic exposure. These include:

  • Intravenous (IV): Provides 100% bioavailability and is suitable for acute studies.

  • Intraperitoneal (IP): A common route for preclinical studies, offering good systemic absorption.

  • Oral (PO): While having potentially low bioavailability, this route is relevant for developing clinically applicable treatments. If pursuing oral administration, formulation strategies to enhance absorption may be necessary.

Q4: What are the potential signs of toxicity I should monitor for?

A4: High doses of Danshen injection have been associated with peripheral vascular toxicity in mice, including increased vascular leakage and endothelial cell apoptosis.[1] When conducting dose-ranging studies with this compound, it is crucial to monitor for signs of toxicity, which may include:

  • Changes in body weight and food/water intake

  • Lethargy or changes in behavior

  • Signs of local irritation at the injection site

  • Cardiovascular changes (if monitored)

  • At the end of the study, histopathological examination of major organs is recommended.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Lack of Efficacy at Calculated Starting Dose - The estimated dose is too low.- Poor bioavailability of the compound.- The chosen animal model is not appropriate.- The compound is rapidly metabolized and cleared.- Conduct a dose-escalation study to evaluate higher doses.- Consider a different route of administration (e.g., IV or IP instead of oral).- Re-evaluate the suitability of the animal model for the specific biological question.- Perform pharmacokinetic studies to determine the compound's half-life and exposure.
Observed Toxicity at Low Doses - The compound has a narrow therapeutic window.- The vehicle used for administration is causing adverse effects.- The animal strain is particularly sensitive.- Reduce the dose and perform a more gradual dose-escalation.- Conduct a vehicle-only control group to rule out vehicle-related toxicity.- Consult literature for strain-specific sensitivities.
High Variability in Animal Responses - Inconsistent dosing technique.- Variability in the formulation or solubility of this compound.- Underlying health differences in the animal cohort.- Ensure all personnel are properly trained in the administration technique.- Prepare fresh formulations for each experiment and ensure complete solubilization.- Use animals from a reputable supplier and allow for a proper acclimatization period.

Experimental Protocols

Objective: To determine the maximum tolerated dose (MTD) and a preliminary effective dose range of this compound in a mouse model of a specific disease.

Materials:

  • This compound (purity >95%)

  • Appropriate vehicle for solubilization (e.g., DMSO, saline with a solubilizing agent)

  • Animal model (e.g., 6-8 week old C57BL/6 mice)

  • Standard laboratory equipment for animal handling and dosing.

Methodology:

  • Dose Formulation: Prepare a stock solution of this compound in a suitable vehicle. Prepare serial dilutions to achieve the desired final concentrations for each dose group. Ensure the final concentration of the vehicle is consistent across all groups, including the control.

  • Animal Grouping: Randomly assign animals to different dose groups (e.g., n=5-8 per group). Include a vehicle control group.

  • Dose Selection: Based on estimations from Danshen extract studies and in vitro data, select a range of doses. A logarithmic dose spacing (e.g., 1, 3, 10, 30 mg/kg) is often a good starting point.

  • Administration: Administer this compound via the chosen route (e.g., intraperitoneal injection) once daily for a specified duration (e.g., 7-14 days).

  • Monitoring:

    • Record body weight and clinical signs of toxicity daily.

    • At the end of the study, collect blood for biochemical analysis (e.g., liver and kidney function markers).

    • Collect tissues for histopathological examination.

    • Evaluate relevant efficacy endpoints for the specific disease model.

  • Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity. Analyze the efficacy endpoints to identify a potential therapeutic dose range.

Visualizing the Path to Optimization

To aid in conceptualizing the experimental workflow and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_0 Dose Estimation cluster_1 In Vivo Study cluster_2 Optimization a Literature Review: Danshen Extract Studies d Initial Dose Range Calculation a->d b Analytical Quantification: % this compound in Extract b->d c In Vitro IC50 Data c->d e Dose-Ranging Study (Toxicity Assessment) d->e Start Low f Efficacy Study (Therapeutic Dose Finding) e->f Identify MTD h Refined Dosing Regimen f->h g Pharmacokinetic Study g->h i Mechanism of Action Studies h->i

Caption: Workflow for optimizing this compound dosage in vivo.

Danshen_Signaling_Pathways cluster_Cardiovascular Cardiovascular Effects cluster_Inflammation Anti-inflammatory Effects cluster_Cancer Anti-cancer Effects Danshen_Extract Danshen Extract Components (including this compound) PI3K_Akt PI3K/Akt Pathway Danshen_Extract->PI3K_Akt NF_kB NF-κB Inhibition Danshen_Extract->NF_kB Apoptosis Induction of Apoptosis Danshen_Extract->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Danshen_Extract->Cell_Cycle_Arrest Akt_Modulation Akt Activity Modulation Danshen_Extract->Akt_Modulation eNOS eNOS Activation PI3K_Akt->eNOS Vasodilation Vasodilation eNOS->Vasodilation Inflammatory_Cytokines ↓ Inflammatory Cytokines NF_kB->Inflammatory_Cytokines

Caption: Potential signaling pathways modulated by Danshen components.

References

Technical Support Center: Enhancing the Bioavailability of Danshenxinkun A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during experiments aimed at enhancing the bioavailability of Danshenxinkun A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a lipophilic diterpenoid compound isolated from the dried root and rhizome of Salvia miltiorrhiza Bunge (Danshen). Its lipophilic nature leads to poor water solubility, which significantly hinders its dissolution in the gastrointestinal tract and subsequent absorption, resulting in low oral bioavailability. Enhancing its bioavailability is crucial for achieving therapeutic plasma concentrations and realizing its full pharmacological potential.

Q2: What are the most promising formulation strategies to improve the oral bioavailability of this compound?

Several advanced drug delivery systems have shown promise for improving the oral bioavailability of poorly water-soluble compounds like this compound. These include:

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This increases the dissolution and absorption of the encapsulated drug.

  • Solid Dispersions: In this approach, the drug is dispersed in an inert carrier at the solid-state. This can enhance the dissolution rate by reducing the particle size of the drug to a molecular level.

  • Phospholipid Complexes: Complexing this compound with phospholipids can improve its lipophilicity and facilitate its passage across the intestinal membrane.[1]

  • Nanoparticle-based Formulations: Encapsulating this compound in nanoparticles, such as those made from biodegradable polymers, can protect it from degradation, control its release, and improve its absorption.

Q3: How can I analyze the concentration of this compound in biological samples?

A sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is the recommended approach for quantifying this compound in plasma or tissue samples.[2][3][4][5] This technique offers high resolution and sensitivity, allowing for the accurate determination of drug concentrations even at low levels.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Animal Studies
Potential Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility of this compound. Develop a Self-Microemulsifying Drug Delivery System (SMEDDS) to enhance its dissolution.Increased dissolution rate and concentration of this compound in the gastrointestinal fluids, leading to improved absorption.
Inefficient permeation across the intestinal epithelium. Formulate a phospholipid complex of this compound to improve its lipophilicity and membrane permeability.[1]Enhanced transport of this compound across the intestinal barrier.
Pre-systemic metabolism (first-pass effect). Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 enzymes), if identified.Increased systemic exposure of this compound.
Instability in the gastrointestinal tract. Encapsulate this compound in a protective nanoparticle formulation.Reduced degradation of this compound in the harsh environment of the stomach and intestine.
Issue 2: Formulation Instability (e.g., precipitation of this compound from SMEDDS)
Potential Cause Troubleshooting Step Expected Outcome
Poor choice of oil, surfactant, or cosurfactant. Screen a variety of excipients for their ability to solubilize this compound.Identification of an optimal combination of excipients that provides a stable microemulsion with high drug loading.
Incorrect ratio of formulation components. Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and cosurfactant that form a stable microemulsion.A stable SMEDDS formulation that does not show signs of drug precipitation upon dilution.
Environmental factors (temperature, pH). Evaluate the stability of the formulation under different temperature and pH conditions relevant to storage and in vivo administration.A robust formulation that maintains its integrity under various conditions.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of a Lipophilic Danshen Component (Tanshinone IIA) with and without a Bioavailability-Enhancing Formulation

This data is for Tanshinone IIA, a compound with similar lipophilic properties to this compound, and is provided as a reference.

Formulation Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Relative Bioavailability (%)
Tanshinone IIA Suspension 150 ± 352.0 ± 0.5650 ± 120100
Tanshinone IIA Phospholipid Complex 450 ± 701.5 ± 0.31580 ± 250243

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of a this compound Self-Microemulsifying Drug Delivery System (SMEDDS)
  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Labrafil M 1944 CS, Capryol 90), surfactants (e.g., Cremophor EL, Tween 80), and cosurfactants (e.g., Transcutol P, PEG 400).

    • Select the excipients that show the highest solubility for this compound.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare mixtures of the selected surfactant and cosurfactant (S/CoS) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

    • For each S/CoS ratio, mix with the selected oil at various weight ratios (e.g., 9:1, 8:2, ... 1:9).

    • To each mixture, add water dropwise with gentle stirring and observe the formation of a microemulsion.

    • Plot the results on a pseudo-ternary phase diagram to identify the microemulsion region.

  • Preparation of this compound-SMEDDS:

    • Based on the phase diagram, select an optimal ratio of oil, S/CoS.

    • Dissolve this compound in the oil phase.

    • Add the S/CoS mixture to the oil phase and mix thoroughly until a clear and homogenous solution is formed.

Protocol 2: UPLC-MS/MS Method for Quantification of this compound in Rat Plasma
  • Sample Preparation:

    • To 100 µL of rat plasma, add an internal standard solution.

    • Precipitate the plasma proteins by adding 300 µL of acetonitrile.

    • Vortex the mixture for 2 minutes and then centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Optimize the MRM transitions for this compound and the internal standard.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_evaluation In Vivo Evaluation excipient_screening Excipient Screening phase_diagram Pseudo-Ternary Phase Diagram excipient_screening->phase_diagram smedds_prep SMEDDS Preparation phase_diagram->smedds_prep animal_study Rat Pharmacokinetic Study smedds_prep->animal_study Oral Administration sample_collection Plasma Sample Collection animal_study->sample_collection bioanalysis UPLC-MS/MS Analysis sample_collection->bioanalysis pk_parameters Pharmacokinetic Parameter Calculation bioanalysis->pk_parameters

Caption: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium DSK_A_Suspension This compound (Suspension) Absorbed_DSK_A Absorbed this compound DSK_A_Suspension->Absorbed_DSK_A Low Dissolution & Poor Permeation DSK_A_SMEDDS This compound (SMEDDS) Microemulsion Microemulsion Droplets DSK_A_SMEDDS->Microemulsion Spontaneous Emulsification Microemulsion->Absorbed_DSK_A Enhanced Permeation Portal_Vein Portal Vein Circulation Absorbed_DSK_A->Portal_Vein

Caption: Proposed mechanism of SMEDDS for enhancing this compound absorption.

References

Technical Support Center: Synthesis of Danshenxinkun A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Danshenxinkun A. The information is designed to address common challenges encountered during the scale-up of this complex diterpenoid.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in overall yield when scaling up the synthesis of this compound from milligram to gram scale. What are the likely causes?

A1: A decrease in yield during scale-up is a common challenge in multi-step synthesis.[1] Several factors could be contributing to this issue:

  • Mass Transfer Limitations: In larger reaction vessels, inefficient mixing can lead to localized "hot spots" or areas of high concentration, resulting in side reactions and byproduct formation.

  • Heat Transfer Issues: Exothermic reactions that are easily controlled at a small scale can become difficult to manage during scale-up, leading to thermal decomposition of reactants or products.[2]

  • Accumulated Losses: Even small losses at each step (e.g., during extractions, transfers, and purifications) become more significant at a larger scale.

  • Changes in Reagent Stoichiometry: The optimal stoichiometry on a small scale may not be directly transferable to a larger scale due to the factors mentioned above.

Q2: Our current purification method using column chromatography is not practical for large-scale production of this compound. What are viable alternatives?

A2: While column chromatography is a powerful tool for purification at the lab scale, it is often not economically or practically feasible for large-scale production.[3] Consider the following alternatives:

  • Crystallization: This is the most common and cost-effective method for purifying large quantities of solid compounds. It is crucial to develop a robust crystallization process that consistently yields the desired polymorph.

  • Recrystallization: If the purity after initial crystallization is insufficient, a second recrystallization from a different solvent system can be effective.

  • Liquid-Liquid Extraction: Optimizing pH and solvent systems for liquid-liquid extraction can effectively remove many impurities before the final purification step.

  • Trituration: Suspending the crude product in a solvent in which the desired compound is sparingly soluble while impurities are highly soluble can be a simple and effective purification technique.

Q3: We are struggling with controlling the stereochemistry at the C-5 position during the synthesis. What strategies can we employ?

A3: Achieving precise stereocontrol is a primary challenge in the synthesis of complex natural products.[[“]] For controlling the stereochemistry at a specific center like C-5 in a this compound precursor, consider these approaches:

  • Chiral Auxiliaries: Employing a chiral auxiliary can direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is then removed in a subsequent step.

  • Asymmetric Catalysis: Using a chiral catalyst (e.g., a metal complex with a chiral ligand) can enantioselectively or diastereoselectively form the desired stereocenter.

  • Substrate-Controlled Diastereoselection: The existing stereocenters in the molecule can influence the stereochemical outcome of subsequent reactions. Careful selection of reagents and reaction conditions can enhance this effect.

Q4: The final this compound product shows batch-to-batch variability in its physical properties, potentially due to polymorphism. How can we control this?

A4: Polymorphism, the existence of different crystal forms of the same compound, is a critical concern in pharmaceutical development as it can affect solubility, bioavailability, and stability.[5] To control polymorphism:

  • Controlled Crystallization: Carefully control crystallization parameters such as solvent system, temperature, cooling rate, and agitation.

  • Seeding: Introducing seed crystals of the desired polymorph during crystallization can promote its formation.

  • Solvent Screening: Conduct a thorough screening of different solvents and solvent mixtures to identify conditions that consistently produce the desired polymorph.

  • Characterization: Utilize analytical techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize and identify the different polymorphic forms.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield in Friedel-Crafts acylation step Incomplete reaction; Side product formation due to moisture.Ensure anhydrous conditions by using oven-dried glassware and freshly distilled solvents. Consider using a more active Lewis acid catalyst or increasing the reaction temperature.
Formation of multiple diastereomers in the key cyclization step Poor stereocontrol in the reaction.Optimize the reaction temperature; lower temperatures often favor the formation of the thermodynamically more stable product. Screen different catalysts and solvents to improve diastereoselectivity.
Difficult removal of organometallic catalyst residues Strong coordination of the metal to the product.Use a targeted aqueous wash with a chelating agent (e.g., EDTA) or a mild acid/base to break the coordination. Consider using a heterogeneous catalyst that can be easily filtered off.
Product decomposition during distillation/solvent removal Thermal instability of the compound.Use a rotary evaporator under high vacuum at a lower temperature. For highly sensitive compounds, consider alternative solvent removal techniques like freeze-drying (lyophilization).
Inconsistent color and appearance of the final product Presence of residual impurities or different polymorphs.Review the final purification step; an additional recrystallization or a charcoal treatment might be necessary. Refer to the polymorphism control strategies in the FAQs.

Experimental Protocols

Note: The following are representative, hypothetical protocols for key steps in a potential this compound synthesis to illustrate the troubleshooting points.

Protocol 1: Friedel-Crafts Acylation (Hypothetical)

  • To a stirred solution of a suitable aromatic precursor (1.0 eq) in anhydrous dichloromethane (10 mL/g of precursor) under a nitrogen atmosphere at 0 °C, add aluminum chloride (1.2 eq) portion-wise.

  • Allow the mixture to stir for 15 minutes.

  • Add the appropriate acid chloride (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or HPLC.

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Protocol 2: Stereoselective Ketone Reduction (Hypothetical)

  • Dissolve the ketone precursor (1.0 eq) in anhydrous methanol (20 mL/g of ketone) and cool the solution to -78 °C under a nitrogen atmosphere.

  • Add sodium borohydride (1.5 eq) portion-wise over 20 minutes, ensuring the temperature remains below -70 °C.

  • Stir the reaction at -78 °C for 3 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, quench by the slow addition of acetone, followed by water.

  • Allow the mixture to warm to room temperature and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude alcohol.

Visualizations

DanshenxinkunA_Synthesis_Pathway A Starting Material (Aromatic Precursor) B Acylated Intermediate A->B Friedel-Crafts Acylation C Cyclized Ketone B->C Intramolecular Cyclization D Reduced Alcohol (Stereocenter Set) C->D Stereoselective Reduction E This compound D->E Further Modifications

Caption: Hypothetical synthetic pathway for this compound.

Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield) CheckPurity Analyze Purity of Starting Materials & Reagents Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions CheckStoichiometry Verify Reagent Stoichiometry Start->CheckStoichiometry CheckPurification Evaluate Purification Method Start->CheckPurification Optimize Optimize Conditions (DoE) CheckPurity->Optimize SideReaction Identify Side Products (NMR, MS) CheckConditions->SideReaction CheckStoichiometry->Optimize CheckPurification->Optimize SideReaction->Optimize Implement Implement Optimized Protocol Optimize->Implement

Caption: General troubleshooting workflow for synthesis problems.

References

Technical Support Center: Refining Protocols for Consistent Danshenxinkun A Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results with Danshenxinkun A (DXA). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a lipophilic diterpenoid compound isolated from the dried root of Salvia miltiorrhiza (Danshen). As a member of the tanshinone family, it is recognized for its potential therapeutic properties. While research is ongoing, studies on Danshen and related tanshinones suggest a range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. The lipophilic nature of this compound is a critical factor to consider in experimental design, as it can influence its solubility and stability in aqueous solutions.

Q2: Which signaling pathways are potentially modulated by this compound?

While direct studies on this compound are limited, research on the broader Danshen extracts and other tanshinones, such as tanshinone IIA, strongly suggests the involvement of several key signaling pathways. These include the PI3K/Akt, NF-κB, and MAPK/ERK pathways. These pathways are central to cellular processes like proliferation, inflammation, and apoptosis. It is plausible that this compound exerts its biological effects through the modulation of one or more of these pathways.

Q3: What are the most common initial challenges when working with this compound in cell culture?

The most frequently encountered challenges with this compound are related to its lipophilic nature. These include poor solubility in aqueous cell culture media, which can lead to precipitation and inconsistent effective concentrations. Another common issue is the potential for the compound to adhere to plasticware, further reducing its bioavailability to the cells. Careful preparation of stock solutions and selection of appropriate solvents are crucial to mitigate these issues.

Troubleshooting Guides

Issue 1: Inconsistent or Low Potency in Cell-Based Assays

Question: My this compound treatment shows variable or weaker than expected effects on cell viability (e.g., MTT assay) or other cellular responses. What could be the cause?

Answer: This is a common issue when working with lipophilic compounds like this compound. The primary culprits are often poor solubility and stability in the experimental medium.

Troubleshooting Steps:

  • Stock Solution Preparation:

    • Ensure this compound is fully dissolved in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

    • Use a final DMSO concentration in your cell culture medium that is non-toxic to your cells (typically ≤ 0.1%). Remember to include a vehicle control (medium with the same concentration of DMSO) in your experiments.

  • Working Solution Preparation:

    • When diluting the stock solution into your aqueous cell culture medium, do so with vigorous vortexing or sonication to aid dispersion and prevent precipitation.

    • Prepare fresh working solutions for each experiment to avoid degradation.

  • Visual Inspection:

    • Before adding the treatment to your cells, carefully inspect the medium for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, you may need to adjust your solvent system or lower the final concentration of this compound.

  • Assay Incubation Time:

    • Consider the stability of this compound over the course of your experiment. For longer incubation periods, the compound may degrade. It may be necessary to refresh the treatment medium at regular intervals.

Experimental Workflow for Preparing this compound Working Solutions

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Application DXA This compound Powder Stock High-Concentration Stock (e.g., 10 mM) DXA->Stock DMSO High-Purity DMSO DMSO->Stock Vortex Vortex/Sonicate Stock->Vortex Media Cell Culture Medium Media->Vortex Working Final Working Solution Vortex->Working Inspect Inspect for Precipitation Working->Inspect Cells Treat Cells Inspect->Cells

Caption: Workflow for preparing this compound solutions.

Issue 2: High Variability in Western Blot Results for Signaling Pathway Analysis

Question: I am trying to assess the effect of this compound on the PI3K/Akt pathway, but my Western blot results for phosphorylated proteins are inconsistent between experiments. Why might this be happening?

Answer: Inconsistent results in signaling pathway analysis can stem from several factors, including the timing of the treatment and cell lysis, as well as the inherent variability in protein phosphorylation events.

Troubleshooting Steps:

  • Time-Course Experiment:

    • Phosphorylation events are often transient. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to determine the optimal time point at which this compound induces a maximal change in the phosphorylation of your target proteins (e.g., p-Akt).

  • Cell Lysis and Sample Preparation:

    • Lyse cells on ice using a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins.

    • Ensure consistent protein concentrations across all samples by performing a protein quantification assay (e.g., BCA assay) before loading your gel.

  • Positive and Negative Controls:

    • Include appropriate controls in your experiment. For example, a known activator of the PI3K/Akt pathway can serve as a positive control to ensure your antibodies and detection system are working correctly.

Inferred PI3K/Akt Signaling Pathway Modulation by this compound

G DXA This compound PI3K PI3K DXA->PI3K potential inhibition? Receptor Growth Factor Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Inferred modulation of the PI3K/Akt pathway by DXA.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the viability of adherent cancer cell lines.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Quantitative Data Summary (Example)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
195.3 ± 4.8
578.1 ± 6.1
1055.4 ± 5.5
2532.7 ± 4.9
5015.9 ± 3.8
Western Blot Analysis of NF-κB Pathway

This protocol describes the detection of key proteins in the NF-κB signaling pathway following treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Grow cells to 70-80% confluency in 6-well plates. Treat the cells with this compound for the predetermined optimal time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G DXA This compound IKK IKK Complex DXA->IKK potential inhibition? Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus->IKK pIkB p-IκBα IKK->pIkB phosphorylates IkB IκBα IkB->pIkB NFkB NF-κB (p65/p50) IkB->NFkB sequesters pIkB->IkB degradation Nucleus Nucleus NFkB->Nucleus translocation Gene Target Gene Expression (e.g., COX-2, iNOS) Nucleus->Gene

Validation & Comparative

A Comparative Analysis of Danshenxinkun A and Tanshinone IIA: A Review of Current Biological Activity Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the available research on the biological activities of Danshenxinkun A and Tanshinone IIA, two natural compounds derived from Salvia miltiorrhiza (Danshen). While Tanshinone IIA is the subject of extensive investigation, data on this compound is notably scarce, precluding a direct, data-driven comparison of their biological effects.

Tanshinone IIA, a major lipophilic component of Danshen, has been widely studied for its therapeutic potential across a range of diseases. In contrast, this compound remains a poorly characterized constituent, with a significant lack of published experimental data on its biological functions. This guide summarizes the current state of knowledge on both compounds, highlighting the extensive research on Tanshinone IIA and the existing knowledge gap regarding this compound.

Tanshinone IIA: A Multifaceted Bioactive Compound

Tanshinone IIA has demonstrated a broad spectrum of pharmacological activities, with robust evidence supporting its roles in cardiovascular protection, anti-inflammatory processes, and cancer therapy.

Cardioprotective Effects

Tanshinone IIA has been shown to exert significant protective effects on the cardiovascular system.[1] Its mechanisms of action include improving blood circulation, reducing myocardial injury, and inhibiting the development of atherosclerosis.[2]

Anti-inflammatory Activity

The anti-inflammatory properties of Tanshinone IIA are well-documented. It has been shown to modulate key inflammatory signaling pathways, such as the TLR4-NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.

Anti-Cancer Activity

Extensive research has focused on the anti-cancer properties of Tanshinone IIA. Studies have shown its ability to inhibit the proliferation and induce apoptosis in various cancer cell lines, including those of breast, lung, prostate, and oral cancers.[3][4] The anti-tumor effects are attributed to its modulation of multiple signaling pathways involved in cancer progression.[5]

This compound: An Uncharted Territory

Despite being a constituent of the medicinally important plant Salvia miltiorrhiza, this compound has not been the focus of significant scientific inquiry. A thorough search of scientific databases reveals a lack of studies detailing its biological activities. There are no available quantitative data, such as IC50 values or efficacy percentages, to facilitate a comparison with Tanshinone IIA. Furthermore, no experimental protocols specifically investigating the effects of this compound have been published.

Signaling Pathways and Experimental Workflows

The signaling pathways modulated by Tanshinone IIA are numerous and complex, reflecting its diverse biological effects. Below are diagrams illustrating some of the key pathways. Due to the lack of data, no such diagrams can be generated for this compound.

Tanshinone_IIA_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Activates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Cytokines Induces Transcription Tanshinone_IIA Tanshinone IIA Tanshinone_IIA->TLR4 Inhibits Tanshinone_IIA->NFkB Inhibits

Figure 1. Simplified signaling pathway of Tanshinone IIA's anti-inflammatory action.

Tanshinone_IIA_Anti_Cancer_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Tanshinone_IIA Tanshinone IIA Tanshinone_IIA->PI3K Inhibits Tanshinone_IIA->Akt Inhibits

Figure 2. Simplified PI3K/Akt signaling pathway inhibited by Tanshinone IIA in cancer cells.

Conclusion

References

A Comparative Analysis of Danshenxinkun A and Salvianolic Acid B: Unveiling the Therapeutic Potential of Two Key Danshen Bioactives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive comparative analysis of Danshenxinkun A and Salvianolic Acid B, two prominent bioactive compounds derived from the well-known traditional Chinese medicine Danshen (Salvia miltiorrhiza), reveals distinct yet complementary pharmacological profiles, offering significant potential for targeted therapeutic development. This guide provides an in-depth look at their mechanisms of action, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound, a lipophilic tanshinone, and Salvianolic Acid B, a hydrophilic phenolic acid, represent two major chemical classes within Danshen. Their differing physicochemical properties contribute to their distinct biological activities and pharmacokinetic profiles. While Salvianolic Acid B has been extensively studied, data on this compound remains more limited, necessitating further investigation into its specific mechanisms.

Physicochemical and Pharmacokinetic Profiles

A key differentiator between this compound and Salvianolic Acid B lies in their solubility and subsequent behavior in biological systems.

PropertyThis compoundSalvianolic Acid B
Chemical Class Diterpenoid (Tanshinone)Phenolic Acid
Solubility Lipophilic (fat-soluble)Hydrophilic (water-soluble)
General Bioavailability Generally lower oral bioavailability for tanshinonesHigher systemic exposure after intravenous administration
Metabolism Primarily metabolized by CYP450 enzymesSubject to methylation, glucuronidation, and sulfation

Comparative Mechanism of Action and Signaling Pathways

Salvianolic Acid B is a potent antioxidant and anti-inflammatory agent that exerts its effects through the modulation of multiple signaling pathways. In contrast, while specific pathways for this compound are not as well-elucidated, its classification as a royleanone-type tanshinone suggests potential cytotoxic and anti-inflammatory activities.

Salvianolic Acid B: A Multi-Target Agent

Salvianolic Acid B has been shown to be a versatile molecule, impacting a range of cellular processes.

  • Antioxidant Effects: It effectively scavenges reactive oxygen species (ROS) and enhances the expression of antioxidant enzymes through the activation of the Nrf2/ARE signaling pathway .

  • Anti-inflammatory Action: Salvianolic Acid B inhibits pro-inflammatory cytokine production by suppressing the NF-κB signaling pathway .

  • Cardioprotective Effects: It protects cardiac cells from ischemia-reperfusion injury by activating the PI3K/Akt signaling pathway .

  • Neuroprotective Properties: It safeguards neuronal cells by modulating the STAT3 and JAK-STAT signaling pathways .

  • Antithrombotic Activity: It has been found to antagonize P2Y1 and P2Y12 receptors, key players in platelet aggregation.

Below is a diagram illustrating the major signaling pathways modulated by Salvianolic Acid B.

Salvianolic_Acid_B_Signaling cluster_stimuli Cellular Stress cluster_SalB Salvianolic Acid B cluster_pathways Signaling Pathways cluster_effects Cellular Effects Oxidative Stress Oxidative Stress SalB Salvianolic Acid B Oxidative Stress->SalB Inflammation Inflammation Inflammation->SalB Ischemia Ischemia Ischemia->SalB Nrf2 Nrf2/ARE SalB->Nrf2 NFkB NF-κB SalB->NFkB |-- PI3K_Akt PI3K/Akt SalB->PI3K_Akt STAT3 STAT3 SalB->STAT3 Antioxidant Antioxidant Response Nrf2->Antioxidant Anti_inflammatory Anti-inflammatory Response NFkB->Anti_inflammatory Cardioprotection Cardioprotection PI3K_Akt->Cardioprotection Neuroprotection Neuroprotection STAT3->Neuroprotection

Caption: Major signaling pathways modulated by Salvianolic Acid B.

This compound: A Potential Anti-Cancer and Anti-inflammatory Agent

As a member of the tanshinone family, this compound is predicted to share some of their characteristic biological activities. Tanshinones are generally known for their anti-cancer, anti-inflammatory, and cardiovascular protective effects. The 1,4-p-quinone structure of royleanone-type tanshinones is a key feature that may contribute to their cytotoxic activities against cancer cells.

Further research is required to delineate the specific signaling pathways directly targeted by this compound.

Experimental Data Summary

The following table summarizes key quantitative data for Salvianolic Acid B. Equivalent data for this compound is not yet widely available and represents a critical area for future research.

ParameterCell Line / ModelValueReference
IC50 (Vasorelaxation) Rat coronary artery rings147.9 ± 17.4 µg/ml[1]
IC50 (Cytotoxicity) MIAPaCa-2 (Pancreatic cancer)> 100 µM (for royleanones)[2]

Experimental Protocols

Vasorelaxation Assay for Salvianolic Acid B

Objective: To determine the vasorelaxant effect of Salvianolic Acid B on isolated rat coronary artery rings.

Methodology:

  • Male Sprague-Dawley rats are euthanized, and the hearts are excised.

  • The coronary arteries are dissected and cut into 2-3 mm rings.

  • The rings are mounted in an organ bath containing Krebs solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.

  • The rings are pre-contracted with 1 µM 5-hydroxytryptamine (5-HT).

  • Once a stable contraction is achieved, cumulative concentrations of Salvianolic Acid B are added to the bath.

  • The relaxation response is recorded and expressed as a percentage of the pre-contraction induced by 5-HT.

  • The IC50 value (the concentration causing 50% relaxation) is calculated from the concentration-response curve.

General Experimental Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the isolation, identification, and biological evaluation of compounds like this compound and Salvianolic Acid B from Salvia miltiorrhiza.

Experimental_Workflow cluster_Extraction Extraction & Isolation cluster_Analysis Structural Elucidation & Purity cluster_Bioassay Biological Evaluation Plant Salvia miltiorrhiza (Danshen) Extraction Extraction (e.g., Ethanol/Water) Plant->Extraction Partition Solvent Partitioning Extraction->Partition Chromatography Column Chromatography (e.g., HPLC) Partition->Chromatography Danshenxinkun_A This compound (Lipophilic Fraction) Chromatography->Danshenxinkun_A Salvianolic_Acid_B Salvianolic Acid B (Hydrophilic Fraction) Chromatography->Salvianolic_Acid_B Spectroscopy Spectroscopic Analysis (NMR, MS) Danshenxinkun_A->Spectroscopy Salvianolic_Acid_B->Spectroscopy Purity Purity Assessment (HPLC) Spectroscopy->Purity In_Vitro In Vitro Assays (Cell Lines) Purity->In_Vitro In_Vivo In Vivo Models (Animal Studies) In_Vitro->In_Vivo Mechanism Mechanism of Action Studies (Western Blot, qPCR) In_Vivo->Mechanism

Caption: General experimental workflow for phytochemical analysis.

Conclusion

This comparative analysis highlights the distinct pharmacological profiles of this compound and Salvianolic Acid B. Salvianolic Acid B is a well-characterized, multi-target agent with potent antioxidant, anti-inflammatory, and cardioprotective properties. This compound, as a tanshinone, holds promise, particularly in the area of oncology, though more research is critically needed to fully understand its therapeutic potential and mechanism of action. The synergistic effects of these and other compounds in Danshen likely contribute to its overall therapeutic efficacy and warrant further investigation for the development of novel, targeted therapies.

References

Validating the Therapeutic Targets of Danshen-Related Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic targets and efficacy of Danshen-related compounds, with a focus on Sodium Tanshinone IIA Sulfonate (STS), against conventional therapies for cardiovascular diseases. The information is supported by experimental data and detailed methodologies to aid in research and development.

Comparative Efficacy: Danshen-Related Compounds vs. Standard Therapies

Sodium Tanshinone IIA Sulfonate (STS), a purified active component from Danshen, has been extensively studied for its cardioprotective effects. Clinical trials have demonstrated its efficacy in improving lipid profiles in patients with coronary heart disease (CHD), a key therapeutic goal in managing atherosclerosis.

Below is a summary of the comparative effects of STS on blood lipid levels when used alone or in combination with conventional lipid-lowering drugs (LLDs), such as statins.

Outcome MeasureComparison GroupMean Difference (MD)95% Confidence Interval (CI)Significance (p-value)
Total Cholesterol (TC) STS vs. No Treatment-1.34 mmol/L-1.59 to -1.09< 0.00001
Triglycerides (TG) STS vs. No Treatment-0.49 mmol/L-0.62 to -0.35< 0.00001
Low-Density Lipoprotein Cholesterol (LDL-c) STS vs. No Treatment-0.68 mmol/L-0.80 to -0.57< 0.00001
High-Density Lipoprotein Cholesterol (HDL-c) STS vs. No Treatment0.26 mmol/L0.15 to 0.37< 0.00001
Total Cholesterol (TC) STS + LLDs vs. LLDs aloneNot explicitly statedNot explicitly statedNot explicitly stated
Triglycerides (TG) STS + LLDs vs. LLDs alone-0.45 mmol/L-0.61 to -0.28< 0.00001
Low-Density Lipoprotein Cholesterol (LDL-c) STS + LLDs vs. LLDs alone-0.66 mmol/L-0.79 to -0.53< 0.00001
High-Density Lipoprotein Cholesterol (HDL-c) STS + LLDs vs. LLDs alone0.28 mmol/L0.15 to 0.42< 0.00001

Data synthesized from a meta-analysis of randomized clinical trials on Sodium Tanshinone IIA Sulfonate Injection for Coronary Heart Disease.[1][2]

Signaling Pathway and Therapeutic Targets

The therapeutic effects of Danshen and its active components, including Tanshinone IIA, are largely attributed to the modulation of the PI3K/Akt signaling pathway. This pathway is crucial in regulating cell survival, proliferation, and apoptosis. In the context of cardiovascular disease, inhibition of this pathway can protect myocardial tissue from injury.[3][4]

PI3K_Akt_Pathway Danshen Danshenxinkun A (e.g., Tanshinone IIA) PI3K PI3K Danshen->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Regulates Apoptosis Apoptosis Downstream->Apoptosis Inhibits CellSurvival Cell Survival Downstream->CellSurvival Promotes

Caption: PI3K/Akt Signaling Pathway Modulation by this compound.

Experimental Protocols for Target Validation

The following are representative protocols for key experiments used to validate the therapeutic targets of Danshen-related compounds.

Animal Model of Myocardial Infarction

This protocol describes the induction of acute myocardial infarction (AMI) in a rat model to study the in vivo effects of therapeutic agents.

Animal_Model_Workflow cluster_pre_op Pre-Operative Phase cluster_surgery Surgical Procedure cluster_post_op Post-Operative Phase Animal_Prep Anesthetize Adult SD Rats (e.g., sodium pentobarbital) Ventilation Intubate and Ventilate Animal_Prep->Ventilation Thoracotomy Perform Left Thoracotomy Ventilation->Thoracotomy Ligation Ligate Left Anterior Descending Coronary Artery Thoracotomy->Ligation Treatment Administer this compound or Vehicle Control Ligation->Treatment Monitoring Monitor ECG and Survival Treatment->Monitoring Analysis Harvest Heart Tissue for Analysis (e.g., Western Blot, Histology) Monitoring->Analysis

Caption: Experimental Workflow for an Animal Model of Myocardial Infarction.

Protocol Details:

  • Animal Preparation: Adult Sprague-Dawley rats are anesthetized, typically with an intraperitoneal injection of sodium pentobarbital (35 mg/kg).[5] The animals are then intubated and connected to a rodent ventilator.

  • Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is then permanently ligated with a suture to induce myocardial infarction.[5][6] Sham-operated controls undergo the same procedure without the ligation.

  • Treatment and Monitoring: Following the surgery, animals are randomly assigned to treatment groups and receive either the therapeutic compound (e.g., this compound) or a vehicle control. Electrocardiograms (ECG) can be used to monitor cardiac function.[4]

  • Tissue Analysis: At the end of the study period, the animals are euthanized, and heart tissues are harvested for further analysis, such as Western blotting to assess protein expression and histological staining to determine infarct size.

Western Blot Analysis of PI3K/Akt Pathway

This protocol outlines the steps for quantifying the protein expression levels of key components of the PI3K/Akt pathway in cell or tissue lysates.

Protocol Details:

  • Protein Extraction: Cells or homogenized tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by molecular weight using sodium dodecyl-sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, and a loading control like anti-GAPDH).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Quantification: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting signal is captured using an imaging system. The band intensities are quantified using densitometry software and normalized to the loading control.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability. This is often used to determine the cytotoxic or protective effects of a compound.

Protocol Details:

  • Cell Seeding: Cells (e.g., H9c2 cardiomyocytes) are seeded in a 96-well plate at a density of approximately 10,000 cells per well and allowed to attach overnight.[7]

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24-72 hours). Control wells with untreated cells are also included.

  • MTT Reagent Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[8] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 540-570 nm. The cell viability is expressed as a percentage of the absorbance of the untreated control cells.[3]

References

Danshenxinkun A and its Active Component Tanshinone IIA: A Comparative Analysis Against Atorvastatin in the Management of Myocardial Infarction

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cardiovascular disease research, there is a growing interest in the therapeutic potential of compounds derived from traditional medicine. Danshenxinkun A, a compound extracted from the well-known Chinese herb Salvia miltiorrhiza (Danshen), and its major active lipophilic component, Tanshinone IIA, have emerged as promising agents for the treatment of myocardial infarction (MI). This guide provides a comparative analysis of the efficacy of Tanshinone IIA, as a key representative of this compound's therapeutic potential, against atorvastatin, a cornerstone in the current standard of care for MI. The comparison is based on available preclinical data from animal models of myocardial ischemia/reperfusion (I/R) injury, a common model for studying MI.

Efficacy in Preclinical Models of Myocardial Infarction

Efficacy ParameterTanshinone IIAAtorvastatinControl (I/R Injury)
Myocardial Infarct Size (%) Significantly ReducedSignificantly ReducedBaseline (Large Infarct)
Cardiac Troponin I (cTnI) Levels Significantly DecreasedSignificantly DecreasedSignificantly Elevated
Creatine Kinase-MB (CK-MB) Levels Significantly DecreasedSignificantly DecreasedSignificantly Elevated
Superoxide Dismutase (SOD) Activity Significantly IncreasedSignificantly IncreasedDecreased
Malondialdehyde (MDA) Levels Significantly DecreasedSignificantly DecreasedIncreased
Left Ventricular Ejection Fraction (LVEF) (%) ImprovedImprovedDecreased
Left Ventricular Fractional Shortening (LVFS) (%) ImprovedImprovedDecreased

Mechanistic Insights: Signaling Pathways

The cardioprotective effects of both Tanshinone IIA and atorvastatin are attributed to their influence on multiple signaling pathways involved in cell survival, inflammation, and oxidative stress.

Tanshinone IIA's Cardioprotective Signaling Pathway

Tanshinone IIA has been shown to exert its protective effects through the activation of pro-survival signaling pathways and the inhibition of apoptotic and inflammatory pathways. A key mechanism involves the PI3K/Akt pathway, which is a central regulator of cell growth, survival, and metabolism.[1]

Tanshinone_IIA_Pathway Tanshinone_IIA Tanshinone IIA PI3K PI3K Tanshinone_IIA->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Upregulates Bax Bax Akt->Bax Downregulates Pro_Survival Cell Survival mTOR->Pro_Survival Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Anti_Apoptotic Inhibition of Apoptosis Apoptosis->Anti_Apoptotic

Tanshinone IIA activates the PI3K/Akt/mTOR signaling cascade.
Atorvastatin's Pleiotropic Effects in Myocardial Protection

Atorvastatin, beyond its lipid-lowering effects, exhibits pleiotropic effects that are crucial for its cardioprotective actions in the context of MI. These include anti-inflammatory and antioxidant properties, which are partly mediated through the inhibition of the NF-κB pathway.

Atorvastatin_Pathway Atorvastatin Atorvastatin NFkB_Inhibitor IκBα Atorvastatin->NFkB_Inhibitor Upregulates NFkB NF-κB NFkB_Inhibitor->NFkB Inhibits Pro_Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB->Pro_Inflammatory_Genes Activates Transcription Inflammation Inflammation Pro_Inflammatory_Genes->Inflammation Anti_Inflammatory Anti-inflammatory Effect Inflammation->Anti_Inflammatory

Atorvastatin inhibits the NF-κB inflammatory pathway.

Experimental Protocols

The data presented in this guide are primarily derived from preclinical studies using a rat model of myocardial ischemia/reperfusion (I/R) injury. The following is a generalized methodology for such experiments.

Animal Model of Myocardial Ischemia/Reperfusion Injury

A common experimental workflow to induce myocardial infarction in a laboratory setting is the ligation of a major coronary artery.

Experimental_Workflow Animal_Prep Animal Preparation (Anesthesia, Ventilation) Thoracotomy Thoracotomy Animal_Prep->Thoracotomy LAD_Ligation Left Anterior Descending (LAD) Coronary Artery Ligation Thoracotomy->LAD_Ligation Ischemia Ischemia Period (e.g., 30 minutes) LAD_Ligation->Ischemia Reperfusion Reperfusion Period (Removal of Ligation) Ischemia->Reperfusion Data_Collection Data Collection (Echocardiography, Blood Samples, Tissue Harvesting) Reperfusion->Data_Collection

Workflow for inducing myocardial I/R injury in rats.

1. Animal Preparation: Male Sprague-Dawley or Wistar rats are typically used. The animals are anesthetized, and a surgical plane of anesthesia is maintained throughout the procedure. They are often intubated and connected to a rodent ventilator.

2. Surgical Procedure: A left thoracotomy is performed to expose the heart. The pericardium is opened, and the left anterior descending (LAD) coronary artery is identified.

3. Induction of Ischemia: A suture is passed around the LAD artery, and the artery is occluded by tightening the suture. Successful occlusion is confirmed by the observation of myocardial blanching. The ischemic period typically lasts for 30-45 minutes.

4. Reperfusion: After the ischemic period, the suture is released to allow blood flow to be restored to the previously occluded vessel. The reperfusion period can vary from a few hours to several weeks, depending on the study's endpoints.

5. Drug Administration: Tanshinone IIA or atorvastatin is administered at specified doses and time points relative to the I/R procedure (e.g., pre-treatment, at the onset of reperfusion).

6. Assessment of Myocardial Injury:

  • Infarct Size Measurement: At the end of the experiment, the heart is excised, and the area of infarction is determined using staining techniques such as 2,3,5-triphenyltetrazolium chloride (TTC) staining.
  • Cardiac Enzyme and Troponin Measurement: Blood samples are collected to measure the levels of cardiac enzymes (CK-MB) and cardiac troponin I (cTnI), which are biomarkers of myocardial damage.
  • Echocardiography: Cardiac function, including Left Ventricular Ejection Fraction (LVEF) and Left Ventricular Fractional Shortening (LVFS), is assessed non-invasively using echocardiography at various time points.
  • Histological Analysis: Heart tissue is processed for histological examination to assess inflammation, apoptosis, and fibrosis.
  • Biochemical Assays: Myocardial tissue homogenates are used to measure markers of oxidative stress, such as Superoxide Dismutase (SOD) activity and Malondialdehyde (MDA) levels.

Conclusion

Preclinical evidence suggests that Tanshinone IIA, a key active component of this compound, demonstrates significant cardioprotective effects in animal models of myocardial infarction. Its efficacy in reducing infarct size, preserving cardiac function, and mitigating oxidative stress and inflammation is comparable to that observed with atorvastatin in similar preclinical settings. The mechanisms underlying these benefits appear to be multifactorial, involving the activation of pro-survival signaling pathways and the inhibition of detrimental inflammatory and apoptotic processes.

While these findings are promising, it is crucial to underscore that this comparison is based on an indirect synthesis of data from multiple preclinical studies. Direct head-to-head clinical trials are necessary to definitively establish the comparative efficacy and safety of this compound or its active components against the current standard of care in patients with myocardial infarction. Future research should focus on well-designed clinical trials to translate these preclinical observations into evidence-based clinical practice.

References

A Comparative Guide to Validated Analytical Methods for Danshenxinkun A Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the quantification of Danshenxinkun A, a bioactive diterpenoid from Salvia miltiorrhiza (Danshen). The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of experimental results in research, quality control, and pharmacokinetic studies. This document summarizes the performance of common analytical techniques, offering supporting data and detailed experimental protocols to aid in methodological decisions.

Method Performance Comparison

The following tables summarize the validation parameters of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of this compound and other related diterpenoids found in Salvia miltiorrhiza.

MethodAnalyte(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC 6 major active compounds including cryptotanshinone, tanshinone I, and tanshinone IIA≥ 0.99980.019 - 0.850 µg/mLNot Specified[1]
UPLC 11 diterpenoids including (+)-danshexinkun ANot SpecifiedNot SpecifiedNot Specified[2]
UPLC-MS/MS Multiple bioactive compounds≥ 0.99160.003–0.135 ng/mL0.010–0.450 ng/mL[3]

Table 1: Comparison of Linearity and Detection Limits.

MethodPrecision (RSD%)Accuracy/Recovery (%)Stability (RSD%)Reference
HPLC < 3.01%96.49 - 102.16%< 1% (in 48 hours)[1]
UPLC-MS/MS Not Specified2.04% - 5.79% (RSD)≤ 7.52%[3]

Table 2: Comparison of Precision, Accuracy, and Stability.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Major Active Compositions

This method is suitable for the simultaneous quantification of several active compounds in Salvia species.

  • Instrumentation : Agilent XDB C18 reversed-phase column with a Phenomenex C18 guard column.

  • Mobile Phase : Gradient elution with acetonitrile and 0.1% aqueous phosphoric acid.

  • Flow Rate : 0.8 mL/min.

  • Detection : UV detection at 280 nm.

  • Sample Preparation : Pulverized and sieved sample (0.5 g) is mixed with 25 mL of 80:20 (v/v) methanol-water. The mixture undergoes ultrasonic extraction for 40 minutes, followed by centrifugation at 13,000 rpm for 5 minutes. The supernatant is filtered through a 0.22 μm membrane before injection[4].

Ultra-Performance Liquid Chromatography (UPLC) for Diterpenoid Profiling

This UPLC method was developed for the rapid separation and quantification of ten diterpenoid compounds.

  • Instrumentation : Waters Acquity UPLC BEH C18 column.

  • Mobile Phase : A binary gradient elution system consisting of 1,4-dioxane/formic acid/acetonitrile/water.

  • Method Optimization : A central composite design can be used to optimize gradient, flow rate, and column temperature for the best resolution.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Bioactive Compound Quantification

This highly sensitive method allows for the rapid quantification of multiple bioactive compounds in various Salvia miltiorrhiza derived products[3].

  • Instrumentation : 5500QTrap system with an electrospray ionization (ESI) source.

  • Ionization Mode : Positive/negative switching mode.

  • Gas Parameters : Curtain gas at 30 psi, GS1 at 50 psi, and GS2 at 50 psi.

  • Ion Spray Voltage : 5,500 V for positive ion mode and -4,500 V for negative ion mode.

  • Sample Preparation :

    • Solid Samples (decoction pieces, pills, tablets) : 0.5 g of powdered sample is dissolved in 50 mL of methanol with ultrasonication for 10 minutes. The mixture is then centrifuged at 9,000 g for 10 minutes at 4°C. The supernatant is diluted 10-fold for analysis[3].

    • Liquid Samples (injection) : 1 mL of the injection is diluted 1,000-fold with Milli-Q water[3].

    • All solutions are filtered through a 0.22 μm membrane before analysis[3].

Workflow and Pathway Diagrams

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method Define_Purpose->Select_Method Set_Criteria Set Acceptance Criteria Select_Method->Set_Criteria Specificity Specificity/ Selectivity Set_Criteria->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Solution Stability Robustness->Stability Data_Analysis Data Analysis Stability->Data_Analysis Compare_Criteria Compare with Acceptance Criteria Data_Analysis->Compare_Criteria Validation_Report Validation Report Compare_Criteria->Validation_Report

Caption: General workflow for analytical method validation.

Danshenxinkun_A_Quantification_Logic cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Processing Sample Salvia miltiorrhiza (Danshen) Sample Extraction Extraction of This compound Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC / UPLC Filtration->HPLC LCMS LC-MS/MS Filtration->LCMS Chromatogram Chromatogram Acquisition HPLC->Chromatogram LCMS->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: Logical flow for this compound quantification.

References

The Pharmacological Profile of Danshenxinkun A: An Analysis of Currently Available Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable scarcity of specific research on the pharmacological effects and reproducibility of Danshenxinkun A, a diterpenoid tanshinone compound found in Salvia miltiorrhiza (Danshen). While Danshen and its other active constituents have been extensively studied for their therapeutic potential, particularly in cardiovascular diseases, this compound remains a comparatively under-investigated molecule. This guide synthesizes the limited available information and outlines the broader context of Danshen's pharmacology, highlighting the significant knowledge gaps that currently prevent a detailed comparative analysis of this compound.

General Pharmacological Context of Danshen Constituents

Salvia miltiorrhiza, commonly known as Danshen, is a staple of traditional Chinese medicine with a long history of use for various ailments, primarily related to cardiovascular and cerebrovascular conditions.[1][2] Modern pharmacological studies have identified two major classes of bioactive compounds in Danshen: water-soluble phenolic acids (such as salvianolic acid B) and lipid-soluble diterpenoid tanshinones (including tanshinone I, tanshinone IIA, and cryptotanshinone).[2] this compound belongs to this latter group.[3]

The therapeutic effects of Danshen are attributed to a multi-target mechanism of action, encompassing anti-inflammatory, antioxidant, anti-platelet aggregation, and vasodilatory effects.[2][4] These properties contribute to its use in treating conditions like angina pectoris, hyperlipidemia, and acute ischemic stroke.[1] However, it is crucial to note that most clinical and mechanistic studies have been conducted on crude extracts of Danshen or its more abundant and well-characterized constituents, not specifically on this compound.

Current Understanding of this compound

This compound is recognized as a specific diterpenoid isolated from Salvia miltiorrhiza. Its chemical identity is established with a registered CAS number of 65907-75-7 and a molecular formula of C₁₈H₁₆O₄. General product descriptions from chemical suppliers suggest its potential utility in cardiovascular research, citing possible roles in improving blood circulation, reducing inflammation, and offering cardioprotection during ischemic events. However, these claims are not substantiated by readily accessible, peer-reviewed experimental data.

A thorough search of scientific databases for dedicated studies on this compound's pharmacological effects, reproducibility, and mechanism of action yielded no specific results. The existing literature focuses on the broader effects of Danshen or other, more prominent tanshinones.

Comparative Analysis with Other Danshen Components

Due to the lack of specific data for this compound, a direct, data-driven comparison with other Danshen constituents is not feasible. However, to provide a framework for future research, the known effects of other major tanshinones can be summarized.

CompoundReported Pharmacological EffectsKnown Signaling Pathways
Tanshinone IIA Anti-inflammatory, antioxidant, anti-atherosclerotic, anti-tumor, neuroprotective.[2]PI3K/Akt, MAPK, NF-κB
Cryptotanshinone Anti-inflammatory, anti-cancer, anti-angiogenic, neuroprotective.STAT3, MAPK/ERK, PI3K/Akt/mTOR
Tanshinone I Anti-inflammatory, anti-cancer, cardioprotective.NF-κB, JNK
This compound No specific, peer-reviewed data available.Unknown

Postulated Signaling Pathways and Experimental Workflows

While no specific signaling pathways have been elucidated for this compound, the known mechanisms of other tanshinones suggest potential avenues for investigation. A hypothetical experimental workflow to characterize the pharmacological effects of this compound is presented below.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation cluster_reproducibility Reproducibility Studies cell_culture Cell Culture (e.g., HUVECs, Macrophages) treatment This compound Treatment (Dose-Response) cell_culture->treatment assays Pharmacological Assays (e.g., Viability, Inflammation, Oxidative Stress) treatment->assays pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) assays->pathway_analysis animal_model Animal Model of Disease (e.g., Myocardial Infarction) pathway_analysis->animal_model Hypothesis for In Vivo Testing administration This compound Administration animal_model->administration outcome Assessment of Pharmacological Effect (e.g., Infarct Size, Biomarkers) administration->outcome toxicity Toxicity Evaluation administration->toxicity multi_lab Multi-Laboratory Studies outcome->multi_lab Validate Findings standardization Standardized Protocols multi_lab->standardization data_analysis Independent Data Analysis standardization->data_analysis

Hypothetical Experimental Workflow for this compound.

Conclusion and Future Directions

The current body of scientific literature does not provide sufficient data to conduct a thorough evaluation of the pharmacological effects and reproducibility of this compound. While the compound is known to exist as a constituent of Salvia miltiorrhiza, it remains largely uncharacterized in terms of its specific biological activities and mechanisms of action.

Future research should focus on isolating this compound in sufficient quantities for rigorous pharmacological testing. A systematic investigation following a workflow similar to the one proposed above would be necessary to elucidate its potential therapeutic effects, identify the signaling pathways it modulates, and establish the reproducibility of its actions. Until such studies are conducted and published, any claims regarding the specific pharmacological effects of this compound should be viewed with caution. Researchers in drug discovery and development are encouraged to address this knowledge gap to fully understand the therapeutic potential of all bioactive compounds within Danshen.

References

Safety Operating Guide

Prudent Disposal of Danshenxinkun A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Danshenxinkun A, a compound of interest in various research applications, requires meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide provides a procedural framework for its proper disposal, designed for researchers, scientists, and drug development professionals.

I. Pre-Disposal Considerations and Waste Identification

Before initiating any disposal protocol, it is crucial to characterize the waste stream. The nature of the waste will dictate the appropriate disposal route.

  • Unused or Expired this compound: Pure, unadulterated compound.

  • Contaminated Materials: Items such as personal protective equipment (PPE), absorbent pads, glassware, and consumables that have come into contact with this compound.

  • Solutions and Mixtures: Liquid waste containing this compound, including reaction mixtures, analytical standards, and cleaning solutions.

II. Step-by-Step Disposal Protocol

The following steps outline a general procedure for the safe disposal of this compound waste.

Step 1: Waste Segregation Proper segregation at the point of generation is the most critical step in a safe disposal workflow.

  • Solid Waste:

    • Place unused or expired this compound in a clearly labeled, sealed container designated for chemical waste.

    • Collect all contaminated solid materials (e.g., gloves, wipes, weigh boats) in a separate, leak-proof container or a designated chemical waste bag.

  • Liquid Waste:

    • Collect all aqueous and organic solutions containing this compound in a dedicated, shatter-resistant, and chemically compatible waste container.

    • Do not mix incompatible waste streams. If this compound has been used in solutions with other chemicals, the disposal protocol must account for all components.

  • Sharps Waste:

    • Any needles, scalpels, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

Step 2: Waste Labeling Accurate and detailed labeling is essential for safe handling and disposal by environmental health and safety (EHS) personnel.

  • All waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and quantity of this compound

    • Any other chemical constituents in the waste stream

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

Step 3: Storage Proper temporary storage of chemical waste is vital to prevent accidents and exposure.

  • Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Ensure containers are sealed to prevent leaks or spills.

  • Store incompatible waste types separately to prevent adverse reactions.

Step 4: Disposal Request and Collection Follow your institution's established procedures for chemical waste pickup.

  • Submit a chemical waste pickup request through your institution's EHS department.

  • Provide accurate information about the waste composition as per the container label.

  • Do not pour any chemical waste down the drain unless explicitly permitted by your institution's EHS for specific, neutralized, and non-hazardous materials.

III. General Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its associated waste.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Response: In the event of a spill, immediately alert laboratory personnel and follow your institution's spill response procedures. Use an appropriate absorbent material for liquid spills and decontaminate the area as required.

IV. Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the general decision-making process and workflow for the proper disposal of a laboratory chemical like this compound.

cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_segregation Segregation & Containment cluster_management Waste Management start Chemical Use (this compound) waste_generated Waste Generated start->waste_generated is_solid Solid? waste_generated->is_solid is_liquid Liquid? is_solid->is_liquid No solid_waste Solid Waste Container is_solid->solid_waste Yes is_sharp Sharp? is_liquid->is_sharp No liquid_waste Liquid Waste Container is_liquid->liquid_waste Yes sharps_waste Sharps Container is_sharp->sharps_waste Yes label_waste Label Container solid_waste->label_waste liquid_waste->label_waste sharps_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste request_pickup Request EHS Pickup store_waste->request_pickup

Caption: General workflow for the segregation and disposal of laboratory chemical waste.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Danshenxinkun A
Reactant of Route 2
Danshenxinkun A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.